ABT-239
Beschreibung
Eigenschaften
IUPAC Name |
4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYZKCRXNRKRC-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196710 | |
| Record name | ABT-239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460746-46-7 | |
| Record name | 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460746-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-239 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABT-239: A Technical Guide to its Mechanism of Action on the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of ABT-239, a potent and selective non-imidazole antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R). The content herein details the core pharmacology, quantitative data, experimental methodologies, and key signaling pathways associated with this compound's interaction with the H3R, serving as a vital resource for professionals in neuroscience research and drug development.
Core Mechanism of Action
This compound exerts its effects by targeting the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters crucial for cognitive functions, including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine.[1][2]
A key characteristic of the H3R is its high level of constitutive activity, meaning it can signal to inhibit neurotransmitter release even in the absence of an agonist.[3] this compound's mechanism of action is dual-faceted:
-
Antagonism: As a competitive antagonist, this compound binds to the H3R and blocks the binding of the endogenous agonist, histamine. This prevents histamine-mediated inhibition of neurotransmitter release.[3]
-
Inverse Agonism: this compound also acts as an inverse agonist, binding to the constitutively active H3R and stabilizing it in an inactive state. This action reduces the receptor's basal, agonist-independent inhibitory signaling.[3]
By concurrently blocking agonist-dependent and -independent H3R-mediated inhibition, this compound effectively disinhibits the release of a cascade of pro-cognitive neurotransmitters. In vivo microdialysis studies in rats have demonstrated that this compound enhances the release of acetylcholine in the frontal cortex and hippocampus, and dopamine in the frontal cortex.[4][5] This neurochemical effect is believed to be the foundation of its observed cognitive-enhancing properties in preclinical models.[4][5]
Quantitative Data Summary
The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinities at Histamine H3 Receptors
| Species | Receptor Type | Radioligand | pKi | Ki (nM) |
| Human | Recombinant | [3H]Nα-methylhistamine | 9.4 | ~0.4 |
| Rat | Recombinant | [3H]Nα-methylhistamine | 8.9 | ~1.26 |
| Rat | Native (in vivo) | [3H]-A-349821 | N/A | N/A |
Data compiled from multiple sources.
Table 2: this compound Functional Potencies at Histamine H3 Receptors
| Activity | Species | Assay | Agonist/Condition | Potency Metric | Value (nM) |
| Antagonist | Human (recombinant) | GTPγS Binding | (R)-alpha-methylhistamine | pKb | ~0.1 |
| Antagonist | Rat (recombinant) | GTPγS Binding | (R)-alpha-methylhistamine | pKb | ~0.5 |
| Inverse Agonist | Human (recombinant) | GTPγS Binding | Basal | pEC50 | ~6.3 |
| Inverse Agonist | Rat (recombinant) | GTPγS Binding | Basal | pEC50 | ~0.13 |
| Antagonist | Rat (cortical synaptosomes) | [3H]Histamine Release | Histamine | pKb | ~20 |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the H3 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human or rat H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding determinant: 10 µM Clobenpropit or (R)-α-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, combine 50 µL of various concentrations of this compound, 50 µL of [3H]Nα-methylhistamine (final concentration ~2 nM), and 150 µL of membrane suspension (15-50 µg protein) in assay buffer.
-
Incubate the plates for 2 hours at 25°C with gentle agitation.[6]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with 5 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay quantifies the antagonist and inverse agonist properties of this compound.
Materials:
-
Membrane preparations from HEK293 cells expressing the human or rat H3 receptor.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
Guanosine diphosphate (B83284) (GDP).
-
Agonist (for antagonist mode): (R)-alpha-methylhistamine (RAMH).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
Filtration and scintillation counting equipment as above.
Procedure:
-
Antagonist Mode:
-
Inverse Agonist Mode:
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration and quantify radioactivity as described for the radioligand binding assay.
-
For antagonist activity, determine the pKb from the inhibition of agonist-stimulated binding. For inverse agonist activity, determine the pEC50 from the reduction in basal binding.
In Vivo Microdialysis
This technique measures the effect of this compound on extracellular neurotransmitter levels in the brains of freely moving rats.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Stereotaxic frame and microdialysis probes (2-4 mm membrane).
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
-
This compound for subcutaneous or intraperitoneal administration.
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., frontal cortex or hippocampus) under anesthesia. Allow for a 24-48 hour recovery period.
-
On the day of the experiment, insert the microdialysis probe and perfuse with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Collect dialysate samples every 20-30 minutes into vials containing a small amount of acid to prevent degradation of neurotransmitters.
-
After establishing a stable baseline (at least three consecutive samples with less than 15% variation), administer this compound.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Analyze the concentrations of acetylcholine and histamine (and other relevant neurotransmitters) in the dialysate samples using HPLC.
-
Express the results as a percentage change from the mean baseline concentration.
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: this compound blocks the inhibitory signaling of the H3 receptor.
Experimental Workflow for GTPγS Binding Assay
Caption: Workflow for determining functional activity with GTPγS assay.
Logical Relationship of this compound's Pro-Cognitive Action
References
- 1. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
The Therapeutic Potential of ABT-239: A Technical Guide for Drug Development Professionals
Executive Summary
ABT-239, a potent and selective non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist, has demonstrated significant therapeutic potential in preclinical models of cognitive and neuropsychiatric disorders. Developed by Abbott Laboratories, this compound exhibits stimulant and nootropic effects, primarily through the enhancement of key neurotransmitter release in brain regions critical for learning, memory, and attention. Despite its promising preclinical efficacy, the clinical development of this compound was halted due to concerns over cardiac safety, specifically QT interval prolongation. This technical guide provides an in-depth analysis of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the histamine H3 receptor as a therapeutic target and the lessons learned from the development of this compound.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Its high expression in the central nervous system, particularly in areas associated with cognition, has made it an attractive target for the treatment of a range of neurological and psychiatric conditions. This compound emerged as a leading candidate in a class of H3R antagonists designed to enhance cognitive function.
This guide will explore the multifaceted therapeutic profile of this compound, from its molecular interactions to its effects on complex behaviors.
Mechanism of Action
This compound functions as a potent antagonist and inverse agonist at the histamine H3 receptor.[1][2] Its primary mechanism of action involves blocking the inhibitory effects of presynaptic H3 autoreceptors on histaminergic neurons, thereby increasing the synthesis and release of histamine. Additionally, by acting on H3 heteroreceptors located on non-histaminergic neurons, this compound enhances the release of other critical neurotransmitters.
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the constitutive activity of the H3 receptor, leading to an increase in basal adenylyl cyclase activity and cAMP levels.
The signaling cascade influenced by H3R modulation is complex and involves multiple downstream effectors, including the MAPK and PI3K/Akt pathways. By antagonizing the H3R, this compound can disinhibit these pathways, potentially influencing neuronal survival and plasticity.
Preclinical Pharmacology
This compound has been extensively characterized in a variety of preclinical models, demonstrating its potential as a cognitive enhancer and antipsychotic agent.
In Vitro Binding and Functional Activity
The following table summarizes the in vitro binding affinities and functional activities of this compound at histamine receptors.
| Receptor | Species | Assay Type | Value (pKi/pKb/pEC50) | Reference |
| H3 | Human | Binding (pKi) | 9.4 | [3] |
| H3 | Rat | Binding (pKi) | 8.9 | [3] |
| H3 | Human | [35S]GTPγS Binding (pKb) | 9.0 | [3] |
| H3 | Rat | [35S]GTPγS Binding (pKb) | 8.3 | [3] |
| H3 | Human | [35S]GTPγS Binding (pEC50, inverse agonism) | 8.2 | [3] |
| H3 | Rat | [35S]GTPγS Binding (pEC50, inverse agonism) | 8.9 | [3] |
| H1 | Human | Binding | >1000-fold selective vs H3 | [3] |
| H2 | Human | Binding | >1000-fold selective vs H3 | [3] |
| H4 | Human | Binding | >1000-fold selective vs H3 | [3] |
In Vivo Neurochemistry
Microdialysis studies in freely moving rats have demonstrated that this compound enhances the release of key neurotransmitters in brain regions associated with cognition.
| Brain Region | Neurotransmitter | Dose of this compound (mg/kg) | Effect | Reference |
| Frontal Cortex | Acetylcholine | 0.1 - 3.0 | Enhanced Release | [4] |
| Hippocampus | Acetylcholine | 0.1 - 3.0 | Enhanced Release | [4] |
| Frontal Cortex | Dopamine | 3.0 | Enhanced Release | [4] |
| Striatum | Dopamine | 3.0 | No Effect | [4] |
Cognitive Enhancement
This compound has shown efficacy in various animal models of learning and memory.
| Animal Model | Cognitive Domain | Dose of this compound (mg/kg) | Effect | Reference |
| Rat Pups | Inhibitory Avoidance | 0.1 - 1.0 | Improved Acquisition | [4] |
| Adult Rats | Social Memory | 0.01 - 0.3 | Improved | [4] |
| Aged Rats | Social Memory | 0.3 - 1.0 | Improved | [4] |
| Mice | Nicotine-induced Memory Enhancement | 0.1 - 3.0 | Augmented | [5] |
| Rats with Prenatal Ethanol (B145695) Exposure | Spatial Memory Deficits | 1.0 | Reversed | [6] |
| Stressed Rats | Spatial Memory Impairments | 3.0 | Abolished/Prevented | [7][8][9] |
Antipsychotic-like Activity
In models relevant to schizophrenia, this compound has demonstrated effects suggestive of antipsychotic potential.
| Animal Model | Endpoint | Dose of this compound (mg/kg) | Effect | Reference |
| DBA/2 Mice | Prepulse Inhibition of Startle | 1.0 - 3.0 | Improved Gating Deficits | [4] |
| Mice | Methamphetamine-induced Hyperactivity | 1.0 | Attenuated | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following administration of this compound.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus).
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.
-
Analysis: The concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effect of this compound on spatial learning and memory in rodents.
Methodology:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.
-
Acquisition Phase: Animals are given multiple trials per day for several consecutive days to learn the location of the hidden platform from different starting positions. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an index of memory retention.
-
Drug Administration: this compound or vehicle is administered before the daily training sessions or before the probe trial, depending on whether the effect on learning or memory consolidation is being assessed.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To evaluate the sensorimotor gating effects of this compound, a measure relevant to schizophrenia.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: Animals are placed in the chamber and exposed to a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone. Other trials present a weaker, non-startling stimulus (prepulse) shortly before the pulse.
-
Measurement: The startle response in the pulse-alone trials is compared to the response in the prepulse-pulse trials. PPI is calculated as the percentage reduction in the startle response when the prepulse is present.
-
Drug Administration: this compound or vehicle is administered before the test session.
Safety and Tolerability
The clinical development of this compound was discontinued (B1498344) due to a significant adverse effect.
Cardiovascular Safety: QT Prolongation
A major liability of this compound identified in human trials was the prolongation of the QT interval, a measure of the time it takes for the ventricles of the heart to repolarize after a heartbeat.[1] QT prolongation is a known risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes.
The likely mechanism for this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.
Conclusion and Future Directions
This compound represents a well-characterized histamine H3 receptor antagonist with robust preclinical efficacy in models of cognitive impairment and psychosis. Its mechanism of action, centered on the enhancement of central neurotransmission, provides a strong rationale for its therapeutic potential. However, the insurmountable hurdle of cardiovascular toxicity underscores the critical importance of early and thorough safety profiling in drug development.
While this compound itself is unlikely to see further clinical development, the knowledge gained from its study remains highly valuable. Future efforts in the development of H3R antagonists should focus on designing compounds that retain the beneficial pro-cognitive effects while avoiding off-target activities, particularly at the hERG channel. The extensive preclinical data and methodologies associated with this compound can serve as a benchmark for the evaluation of next-generation H3R-targeting therapeutics. The pursuit of safe and effective cognitive enhancers remains a significant goal in modern medicine, and the lessons from this compound will undoubtedly inform and guide future endeavors in this critical area of research.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 6. cellmicrosystems.com [cellmicrosystems.com]
- 7. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Transient Receptor Potential Vanilloid Type 1 (TRPV1) Antagonism: A Case Study of ABT-102
To satisfy the core requirements of this guide for an in-depth analysis of a TRPV1 antagonist, this document will focus on ABT-102 , a well-characterized, potent, and selective TRPV1 antagonist also developed by Abbott Laboratories.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, experimental protocols, and key preclinical and clinical data related to ABT-102 as a representative TRPV1 antagonist.
Introduction to TRPV1 and its Role as a Therapeutic Target
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[6] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical ligands like capsaicin (the pungent component of chili peppers) and various endogenous lipids.[3][7] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing neuronal depolarization and the transmission of pain signals.[8]
Given its crucial role in nociception and the sensitization of pain pathways, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesic agents for inflammatory, neuropathic, and other chronic pain conditions.[9] Antagonists of TRPV1 block the activation of this channel, thereby preventing the transmission of pain signals.[9]
ABT-102: A Potent and Selective TRPV1 Antagonist
ABT-102, chemically identified as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a potent and selective antagonist of the TRPV1 receptor.[4] It has been shown to reversibly inhibit TRPV1 activation by a range of stimuli, including capsaicin, protons, and heat.[4] Preclinical studies have demonstrated its efficacy in various rodent models of pain.[3]
The following tables summarize the key in vitro and in vivo pharmacological data for ABT-102.
Table 1: In Vitro Potency of ABT-102
| Assay Type | Cell Line | Agonist | Potency (IC50) | Reference |
|---|---|---|---|---|
| Calcium Flux (FLIPR) | HEK293 expressing human TRPV1 | Capsaicin | 4 nM | [10] |
| General Inhibition | Not specified | Multiple stimuli (capsaicin, N-arachidonyl dopamine, anandamide, protons, heat) | 1–16 nM |[4] |
Table 2: Pharmacokinetic Profile of ABT-102 in Healthy Human Volunteers
| Parameter | Value | Formulation | Reference |
|---|---|---|---|
| Oral Clearance | 16 L/h | Solution & Solid Dispersion | [11] |
| Oral Volume of Distribution | 215 L | Solution & Solid Dispersion | [11] |
| Half-life (t½) | 7 to 11 hours | Solution & Solid Dispersion | [11] |
| Time to Steady State | By day 5 of dosing | Solution & Solid Dispersion | [11] |
| EC50 for Temperature Effect | 20 ng/mL | Solution & Solid Dispersion |[5] |
Table 3: Efficacy of ABT-102 in Preclinical Pain Models
| Pain Model | Species | Effect | Reference |
|---|---|---|---|
| Inflammatory Pain | Rodent | Effective in blocking nociception | [3] |
| Post-operative Pain | Rodent | Effective in blocking nociception | [3] |
| Osteoarthritic Pain | Rodent | Effective in blocking nociception | [3] |
| Bone Cancer Pain | Rodent | Reversal of ongoing pain-related behaviors |[3][12] |
Signaling Pathways and Experimental Workflows
Activation of the TRPV1 channel initiates a signaling cascade that results in the perception of pain. The diagram below illustrates the key steps in this pathway and the point of intervention for an antagonist like ABT-102.
The following diagram outlines a typical workflow for the identification and characterization of a novel TRPV1 antagonist.
Detailed Experimental Protocols
This assay is commonly used for high-throughput screening and potency determination of TRPV1 modulators.[13][14][15]
-
Objective: To measure the ability of a test compound (e.g., ABT-102) to inhibit TRPV1 activation by an agonist (e.g., capsaicin) by quantifying changes in intracellular calcium concentration.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel.
-
Materials:
-
HEK293-hTRPV1 cells
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
96- or 384-well black-walled, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compound (TRPV1 antagonist)
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into assay plates and grow to confluence.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the assay plate into the FLIPR instrument. Establish a stable baseline fluorescence reading.
-
Agonist Addition: Add a pre-determined concentration of capsaicin (typically the EC80) to all wells to stimulate the TRPV1 channel.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence corresponds to an influx of calcium and channel activation.
-
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. An IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of channel modulators.[16][17]
-
Objective: To directly measure the ion currents flowing through the TRPV1 channel in the presence and absence of an antagonist.
-
Cell Line: HEK293 cells expressing hTRPV1 or isolated primary sensory neurons (e.g., from dorsal root ganglia).
-
Materials:
-
Cells expressing TRPV1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular (pipette) and extracellular (bath) solutions
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compound (TRPV1 antagonist)
-
Data acquisition and analysis software.
-
-
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the pipette into contact with a cell to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the cell with the extracellular solution containing the TRPV1 agonist (capsaicin) to evoke an inward current.
-
Antagonist Testing: After washing out the agonist, pre-incubate the cell with the test compound for a set period, then co-apply the agonist and antagonist.
-
-
Data Analysis: The amplitude of the capsaicin-evoked current in the presence of the antagonist is compared to the control current (agonist alone). This allows for the determination of the percentage of inhibition and can be used to study the kinetics and voltage-dependency of the block.
Conclusion
While the initial query focused on ABT-239, the available scientific evidence strongly supports its primary role as a histamine (B1213489) H3 receptor antagonist. In contrast, ABT-102 serves as a robust and well-documented example of a potent, selective TRPV1 antagonist developed by the same pharmaceutical company. The data presented herein for ABT-102, from its in vitro potency to its effects in preclinical models, highlights the therapeutic potential of targeting the TRPV1 channel for pain management. The detailed experimental protocols provide a foundation for researchers seeking to identify and characterize novel TRPV1 antagonists. Further clinical development of TRPV1 antagonists will depend on carefully balancing their analgesic efficacy with potential side effects, such as alterations in body temperature.[3][5]
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/ pharmacodynamic analysis of three phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPV1 - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetics of the TRPV1 antagonist ABT-102 in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 14. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
In Vitro Characterization of ABT-239 Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The document details the binding affinity of this compound for its primary target and its functional activity in various assays. Experimental protocols for key assays are provided, along with visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of its pharmacological profile.
Introduction to this compound
This compound, with the chemical name [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile], is a non-imidazole compound that has been extensively studied for its potential therapeutic applications in neurological and cognitive disorders. Its mechanism of action primarily involves the blockade of histamine H3 receptors, which are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters in the central nervous system. This guide focuses on the foundational in vitro experiments that have elucidated the binding characteristics and functional consequences of this compound's interaction with the H3 receptor.
Binding Affinity of this compound
The binding affinity of this compound has been determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound. These studies have consistently demonstrated that this compound binds to both human and rat H3 receptors with high affinity.
Table 1: this compound Binding Affinity for Histamine H3 Receptors
| Receptor Type | Species | Binding Affinity (pKi) | Corresponding Ki (nM) |
| Recombinant H3R | Human | 9.4[1] | 0.4[2] |
| Recombinant H3R | Rat | 8.9[1] | 1.2[2] |
| Native H3R | Rat, Human, Dog, Guinea Pig | ~8.5[2] | - |
This compound exhibits significant selectivity for the H3 receptor, with over 1000-fold lower affinity for other human histamine receptor subtypes (H1, H2, and H4).[1]
Functional Activity of this compound
The functional activity of this compound has been assessed through various in vitro assays that measure its ability to act as both an antagonist and an inverse agonist at the H3 receptor.
Antagonist Activity
As an antagonist, this compound blocks the action of H3 receptor agonists. This has been demonstrated in several functional assays.
Table 2: Antagonist Potency of this compound in Functional Assays
| Functional Assay | Receptor Type | Species | Potency (pKb / pA2) |
| Reversal of cAMP formation | Recombinant H3R | Human | 7.9[1] |
| Reversal of cAMP formation | Recombinant H3R | Rat | 7.6[1] |
| [35S]GTPγS Binding | Recombinant H3R | Human | 9.0[1] |
| [35S]GTPγS Binding | Recombinant H3R | Rat | 8.3[1] |
| Calcium Mobilization | Recombinant H3R | Human | 7.9[1] |
| [3H]histamine release | Rat brain cortical synaptosomes | Rat | 7.7 (pKb)[1] |
| Agonist-induced contractile responses | Guinea pig ileal segments | Guinea Pig | 8.7 (pA2)[1] |
Inverse Agonist Activity
The histamine H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This compound acts as an inverse agonist by inhibiting this basal signaling.
Table 3: Inverse Agonist Potency of this compound
| Functional Assay | Receptor Type | Species | Potency (pEC50) |
| [35S]GTPγS Binding | Recombinant H3R | Human | 8.2[1] |
| [35S]GTPγS Binding | Recombinant H3R | Rat | 8.9[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the in vitro pharmacology of this compound.
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for the histamine H3 receptor.
Objective: To determine the binding affinity of this compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing recombinant human or rat H3 receptors.
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known H3R ligand like clobenpropit).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 2 hours).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It is used to characterize both the antagonist and inverse agonist properties of this compound.
Objective: To measure the effect of this compound on basal and agonist-stimulated [35S]GTPγS binding to G proteins coupled to the H3 receptor.
Materials:
-
Membrane preparations from cells expressing H3 receptors.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).
-
[35S]GTPγS.
-
H3R agonist (for antagonist testing, e.g., R-α-methylhistamine).
-
This compound.
-
Unlabeled GTPγS (for non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane and Compound Preparation: Prepare membrane suspensions and serial dilutions of this compound in assay buffer.
-
Assay Setup:
-
For Antagonist Activity: Pre-incubate membranes with varying concentrations of this compound, followed by the addition of a fixed concentration of an H3R agonist.
-
For Inverse Agonist Activity: Incubate membranes with varying concentrations of this compound alone.
-
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plates at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction and separate bound [35S]GTPγS by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Antagonist: Plot the % inhibition of agonist-stimulated binding against the log concentration of this compound to determine the pKb.
-
Inverse Agonist: Plot the % inhibition of basal [35S]GTPγS binding against the log concentration of this compound to determine the pEC50.
-
cAMP Formation Assay
This assay measures the downstream effect of H3 receptor activation on intracellular cyclic AMP (cAMP) levels. Since the H3 receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP production.
Objective: To determine the ability of this compound to reverse agonist-induced inhibition of cAMP formation.
Materials:
-
Cells stably expressing the human or rat H3 receptor (e.g., CHO-K1 or HEK293).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
H3R agonist.
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Seed H3R-expressing cells into multi-well plates and allow them to attach.
-
Compound Addition: Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of an H3R agonist in the presence of forskolin (to stimulate basal cAMP levels).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the pKb.
Calcium Mobilization Assay
While H3 receptors are primarily Gi/o-coupled, they can also influence intracellular calcium levels under certain conditions, often in cells co-expressing promiscuous G-proteins like Gα16 or when studying specific signaling pathways.
Objective: To measure the ability of this compound to block agonist-induced calcium mobilization in cells expressing the H3 receptor.
Materials:
-
Cells expressing the H3 receptor and a suitable G-protein to couple to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
H3R agonist.
-
This compound.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
-
96- or 384-well black, clear-bottom plates.
Procedure:
-
Cell Plating and Dye Loading: Plate the cells and load them with a calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Injection and Measurement: Place the plate in the fluorescence reader and inject a fixed concentration of an H3R agonist. Simultaneously, measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the % inhibition of the agonist response against the log concentration of this compound to determine the pKb.
Conclusion
The in vitro characterization of this compound has robustly established its profile as a high-affinity, selective, and potent histamine H3 receptor antagonist and inverse agonist. The comprehensive data gathered from radioligand binding and a suite of functional assays provide a solid foundation for understanding its mechanism of action and have been instrumental in guiding its preclinical and clinical development. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery.
References
ABT-239: A Technical Guide to its Role in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-239, a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist, has demonstrated significant potential as a cognitive-enhancing agent in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and its effects on cognitive processes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of neuroscience and drug development.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive functions, such as acetylcholine (B1216132) and dopamine (B1211576).[1][2] As an antagonist/inverse agonist at this receptor, this compound effectively blocks the constitutive activity of the H3 receptor, leading to an increased release of these neurotransmitters in brain regions critical for learning and memory, including the frontal cortex and hippocampus.[3] This mechanism underlies its observed pro-cognitive effects across a range of animal models.
Pharmacological Profile and Binding Affinity
This compound exhibits high affinity for both human and rat histamine H3 receptors, demonstrating its potency as a ligand for this target. The binding affinities, expressed as pKi values, are summarized in the table below.
| Receptor | Species | Binding Affinity (pKi) |
| Histamine H3 | Human | 9.5 |
| Histamine H3 | Rat | 8.9 |
Mechanism of Action and Signaling Pathways
This compound functions as an antagonist/inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade involving the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) pathway.[4][5][6] Specifically, agonist binding to the H3 receptor leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates GSK-3β at Serine 9, leading to its inactivation.[4][5]
As an antagonist/inverse agonist, this compound blocks this pathway, thereby preventing the agonist-induced inactivation of GSK-3β. The precise downstream consequences of this action on cognitive enhancement are a subject of ongoing research, but are thought to involve the modulation of synaptic plasticity and neuronal function.
Preclinical Efficacy in Cognitive Models
This compound has demonstrated robust efficacy in various animal models of cognition, including tasks assessing learning, memory, and attention. The effective dose ranges in these models are summarized below.
| Cognitive Domain | Animal Model | Effective Dose Range (mg/kg) |
| Learning & Memory | Inhibitory Avoidance (Rat Pups) | 0.1 - 1.0 |
| Social Memory | Adult Rats | 0.01 - 0.3 |
| Social Memory | Aged Rats | 0.3 - 1.0 |
| Spatial Memory | Morris Water Maze (Rats) | 3.0 |
| Spatial Memory | Barnes Maze (Rats) | 3.0 |
| Attention/Sensorimotor Gating | Prepulse Inhibition (Mice) | 1.0 - 3.0 |
Effects on Neurotransmitter Release
Microdialysis studies in freely moving rats have confirmed that this compound enhances the release of acetylcholine and dopamine in brain regions associated with cognitive function.
| Neurotransmitter | Brain Region | Effective Dose (mg/kg) |
| Acetylcholine | Frontal Cortex & Hippocampus | 0.1 - 3.0 |
| Dopamine | Frontal Cortex | 3.0 |
Detailed Experimental Protocols
Inhibitory Avoidance Task
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a lighted "safe" compartment and a dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acclimation: The animal is placed in the apparatus for a set period to habituate.
-
Training: The animal is placed in the lighted compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Testing: After a predetermined interval (e.g., 24 hours), the animal is again placed in the lighted compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive experience.
-
-
This compound Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the training session.
Social Memory Test
This test evaluates the ability of an animal to recognize a previously encountered conspecific.
-
Apparatus: A standard open-field arena.
-
Procedure:
-
Habituation: The subject animal is allowed to explore the empty arena.
-
First Exposure (Social Interaction): A juvenile "stimulus" animal is introduced into the arena, and the amount of time the subject animal spends investigating the stimulus animal is recorded for a set duration.
-
Second Exposure (Memory Test): After an inter-exposure interval, the same stimulus animal is reintroduced, and the investigation time is again recorded. A decrease in investigation time during the second exposure indicates recognition memory.
-
-
This compound Administration: this compound or vehicle is administered at a specified time before the first exposure.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.
-
Procedure:
-
Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the probe's semipermeable membrane, are collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
This compound Administration: this compound can be administered systemically (i.p. or s.c.) or locally through the microdialysis probe (retrodialysis) to assess its effects on neurotransmitter release.
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist with well-documented pro-cognitive effects in preclinical models. Its mechanism of action, involving the disinhibition of key neurotransmitter systems and modulation of the PI3K/Akt/GSK-3β signaling pathway, provides a strong rationale for its therapeutic potential in cognitive disorders. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate the cognitive-enhancing properties of this compound and other H3 receptor antagonists. Further research is warranted to fully elucidate the downstream targets of the H3 receptor-mediated signaling cascade and to translate these promising preclinical findings into clinical applications.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Akt/GSK-3beta axis as a new signaling pathway of the histamine H(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the histaminergic H3 receptor induces phosphorylation of the Akt/GSK-3 beta pathway in cultured cortical neurons and protects against neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Off-target effects and selectivity profile of ABT-239
An In-depth Technical Guide on the Off-Target Effects and Selectivity Profile of ABT-239
Introduction
This compound, chemically known as 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a potent, selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2] Developed for its potential therapeutic applications in cognitive disorders such as ADHD, Alzheimer's disease, and schizophrenia, its mechanism of action centers on blocking the auto- and heteroreceptor functions of the H3R.[2][3] This blockade enhances the release of several key neurotransmitters, including histamine and acetylcholine (B1216132), in brain regions critical for cognition and arousal.[3][4][5] While its development for human use was halted due to cardiac side effects (QT prolongation), this compound remains a valuable tool in preclinical research for elucidating the roles of the histaminergic system.[2] This guide provides a detailed technical overview of its selectivity and off-target interaction profile, supported by quantitative data, experimental methodologies, and pathway visualizations.
Selectivity and Potency at the Histamine H3 Receptor
This compound demonstrates high affinity for both human and rat H3 receptors.[1] Its selectivity for the H3 subtype over other histamine receptors (H1, H2, and H4) is a key feature of its pharmacological profile, being over 1000-fold more selective.[1] This high selectivity minimizes the potential for side effects associated with the activity at other histamine receptor subtypes.
Binding Affinity
The binding affinity of this compound has been quantified using radioligand binding assays, which measure the displacement of a specific radiolabeled ligand from the receptor by the compound. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi).
| Receptor | Species | Affinity (pKi) | Affinity (Ki, nM) | Reference |
| H3 Receptor | Human | 9.4 - 9.5 | 0.4 - 1.2 | [1][3][4] |
| H3 Receptor | Rat | 8.9 | 0.45 - 1.26 | [1][3][4] |
Functional Activity
This compound acts as both a competitive antagonist, blocking the effects of H3R agonists like histamine, and as an inverse agonist, reducing the receptor's constitutive (basal) activity.[1] This dual functionality has been characterized through various in vitro functional assays.
| Assay Type | Activity | Species | Potency (pKb / pA2 / pEC50) | Reference |
| [³⁵S]GTPγS Binding | Antagonist | Human | 9.0 (pKb) | [1] |
| [³⁵S]GTPγS Binding | Antagonist | Rat | 8.3 (pKb) | [1] |
| [³⁵S]GTPγS Binding | Inverse Agonist | Human | 8.2 (pEC50) | [1] |
| [³⁵S]GTPγS Binding | Inverse Agonist | Rat | 8.9 (pEC50) | [1] |
| cAMP Formation | Antagonist | Human | 7.9 (pKb) | [1] |
| cAMP Formation | Antagonist | Rat | 7.6 (pKb) | [1] |
| Calcium Mobilization | Antagonist | Human | 7.9 (pKb) | [1] |
| [³H]Histamine Release (Synaptosomes) | Antagonist | Rat | 7.7 (pKb) | [1] |
| Guinea Pig Ileum Contraction | Antagonist | Guinea Pig | 8.7 (pA2) | [1] |
Off-Target Interaction Profile
A thorough assessment of off-target interactions is critical to understanding a compound's full pharmacological profile and potential for adverse effects. This compound has been screened against various other receptors and enzymes.
Other Biogenic Amine Receptors
This compound exhibits significant selectivity for the H3 receptor over other related G protein-coupled receptors (GPCRs). Studies have shown greater than 100-fold selectivity for the H3R compared to α2A and α2C adrenergic receptors and the 5-HT3 serotonin (B10506) receptor.[1]
Other Identified Off-Target Interactions
Beyond the primary target, this compound has been reported to interact with other molecular targets, although quantitative binding data is less prevalent in the literature.
-
Transient Receptor Potential Vanilloid Type 1 (TRPV1): this compound is also characterized as a TRPV1 antagonist.[6][7]
-
Sigma-1 Receptor: Studies have noted that this compound possesses appreciable affinity for the sigma-1 receptor.[4]
-
Glycogen Synthase Kinase-3 Beta (GSK-3β): Acute administration of this compound has been shown to increase the phosphorylation of GSK-3β at the Serine 9 position in the mouse cortex, which is an inhibitory modification.[2] This is likely an indirect, downstream consequence of its primary H3R activity rather than a direct binding interaction.
Cytochrome P450 (CYP) Enzyme Profile
Interaction with CYP enzymes is a crucial aspect of a drug's profile, influencing its metabolism and potential for drug-drug interactions. In vitro studies using human liver microsomes have shown that this compound has a favorable profile.[8]
-
No significant inhibition: CYP1A2, CYP2A6, CYP2C19, CYP3A4, and CYP2E1.[8]
-
Weak inhibition: Less than 25% inhibition of activity observed for CYP2C9 and CYP2D6.[8]
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling
The H3 receptor is a Gi/o-coupled GPCR. As an antagonist, this compound blocks histamine from binding and activating the receptor. As an inverse agonist, it reduces the receptor's basal signaling activity. Both actions lead to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and ultimately, an enhanced release of neurotransmitters.
Caption: Histamine H3 receptor signaling pathway and mechanism of this compound action.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is a standard and robust method.[9] The workflow involves incubating a receptor source with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional GPCR assays.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound for a receptor.[9][10]
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human H3R).[11] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[11] Protein concentration is determined using a standard method like the BCA assay.[11]
-
Assay Incubation: In a 96-well plate, the receptor membranes (e.g., 50-120 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine for H3R) and a range of concentrations of the unlabeled test compound (this compound).[9][11] The total assay volume is typically 250 µL.[11]
-
Equilibrium and Termination: The plate is incubated, often at 30°C for 60 minutes, to allow the binding to reach equilibrium.[11] The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while unbound radioligand passes through.[11]
-
Washing and Counting: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11] After drying, a scintillation cocktail is added to the filters, and the trapped radioactivity is quantified using a scintillation counter.[11]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from all measurements. The percentage of specific binding inhibition is plotted against the concentration of the test compound. A non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).[11] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11]
[³⁵S]GTPγS Functional Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and is used to characterize agonists, antagonists, and inverse agonists.[12][13]
-
Principle: When a Gi/o-coupled receptor like H3R is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measurable signal of receptor activation.[12]
-
Assay Protocol (Antagonist Mode): Receptor membranes are incubated with the agonist (e.g., (R)-α-methylhistamine), [³⁵S]GTPγS, GDP, and varying concentrations of the antagonist (this compound). The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is measured.[1] The resulting data are used to calculate an antagonist dissociation constant (Kb or pKb).
-
Assay Protocol (Inverse Agonist Mode): H3 receptors exhibit constitutive activity, meaning they can signal in the absence of an agonist. For this mode, receptor membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the inverse agonist (this compound) without any agonist present.[1] The ability of this compound to reduce the basal (constitutive) [³⁵S]GTPγS binding is measured, and the data are used to calculate its potency as an inverse agonist (EC50 or pEC50).[1]
-
Termination and Measurement: The assay is terminated and measured similarly to the binding assay, using filtration to separate bound from free [³⁵S]GTPγS followed by scintillation counting.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of ABT-239 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of ABT-239 to rodents, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. This compound has been investigated for its potential therapeutic effects in cognitive and neurological disorders.[1][2] This document outlines recommended dosing, administration routes, and vehicle solutions based on preclinical research, and includes summaries of its pharmacokinetic profile and observed effects in various rodent models.
Overview of this compound
This compound is a non-imidazole compound that acts as an inverse agonist at the histamine H3 receptor.[2] By blocking this presynaptic autoreceptor, it enhances the release of several key neurotransmitters, including histamine, acetylcholine, and dopamine, in brain regions associated with cognition and arousal.[3][4][5] Its pro-cognitive effects have been demonstrated in various animal models, suggesting potential applications in conditions like Alzheimer's disease, ADHD, and schizophrenia.[1][4][6] However, its development for human use was halted due to cardiac side effects (QT prolongation).[1][2] It remains a valuable tool for preclinical research.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of this compound observed in rodent studies.
Table 1: Pharmacokinetic Profile of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Half-life (t½) | Oral Bioavailability (%) | Reference |
| Rat | Intravenous (i.v.) | 1 | 5 hours | 52-89% | [7][8] |
| Rat | Not Specified | Not Specified | 4-29 hours | 52-89% | [8] |
Table 2: Effective Doses of this compound in Rodent Models
| Species | Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Rat | Chronic Restraint Stress | Subcutaneous (s.c.) | 3 | Prevention of stress-induced spatial memory impairments. | [3][9] |
| Mouse | Kainic Acid-Induced Seizures | Intraperitoneal (i.p.) | 1-3 | Attenuation of behavioral and excitotoxic anomalies. | [10][11][12] |
| Mouse | Nicotine-Induced Memory Enhancement | Intraperitoneal (i.p.) | 0.1-3 | Augmentation of nicotine's effects on memory acquisition and consolidation. | [13][14] |
| Rat | Inhibitory Avoidance Test (Pups) | Not Specified | 0.1-1.0 | Improved cognitive performance. | [4] |
| Rat | Social Memory (Adult) | Not Specified | 0.01-0.3 | Improved social memory. | [4] |
| Rat | Social Memory (Aged) | Not Specified | 0.3-1.0 | Improved social memory. | [4] |
| Mouse | Prepulse Inhibition of Startle | Not Specified | 1.0-3.0 | Improved gating deficits. | [4] |
| Rat | Prenatal Alcohol Exposure | Not Specified | 1.0 | Reversal of deficits in contextual fear conditioning and spatial memory. | [15] |
Experimental Protocols
Materials
-
This compound (powder form)
-
Vehicle:
-
Solubilizing agents (if necessary, for higher concentrations):
-
DMSO
-
PEG300/PEG400
-
Tween 80
-
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Vortex mixer
-
Sonicator (recommended for some formulations)[11]
-
Analytical balance
Preparation of Dosing Solution
Standard Saline-Based Solution (Recommended for most applications):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 0.9% sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of saline.[9]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but stability at higher temperatures should be considered.
-
It is recommended to prepare the solution fresh on the day of the experiment.[12]
Alternative Vehicle for Higher Concentrations:
For formulations requiring higher concentrations, a co-solvent system may be necessary. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
To prepare this solution, add each solvent sequentially and ensure complete dissolution at each step. Sonication is recommended to aid in dissolving the compound.[11]
Administration to Rodents
3.3.1. Intraperitoneal (i.p.) Injection (Mice and Rats):
-
Restrain the animal appropriately. For mice, scruffing the neck is common. For rats, a two-handed restraint method is typically used.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement.
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
3.3.2. Subcutaneous (s.c.) Injection (Rats):
-
Gently lift the loose skin over the back of the neck or between the shoulder blades to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
Visualized Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its in vivo administration.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo administration of this compound.
References
- 1. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 10. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-239 in the Study of Schizophrenia-Like Symptoms in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239 is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated significant preclinical efficacy in models of cognitive dysfunction and schizophrenia.[1][2][3] By blocking the presynaptic H3 autoreceptors, this compound enhances the release of several key neurotransmitters, including histamine, acetylcholine (B1216132), and dopamine (B1211576), in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and hippocampus.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in rat models to study schizophrenia-like symptoms, including detailed protocols for relevant behavioral and neurochemical assays.
Mechanism of Action
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters.[6] By blocking this receptor, this compound disinhibits the release of:
-
Acetylcholine: in the frontal cortex and hippocampus.[1]
-
Dopamine: in the frontal cortex.[1]
-
Histamine: leading to increased histaminergic tone.[5]
This neurochemical profile is thought to underlie its pro-cognitive and antipsychotic-like effects in animal models.[7]
Data Presentation
Table 1: Efficacy of this compound in Behavioral Models Relevant to Schizophrenia in Rats
| Behavioral Assay | Animal Model | This compound Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Social Memory | Adult and Aged Rats | 0.01 - 1.0 | Improved social memory | [1] |
| Inhibitory Avoidance | Rat Pups | 0.1 - 1.0 | Improved acquisition | [1] |
| Prepulse Inhibition (PPI) | DBA/2 Mice | 1.0 - 3.0 | Improved gating deficits | [1] |
| Methamphetamine-Induced Hyperactivity | Mice | 1.0 | Attenuated hyperactivity | [1] |
| Stress-Induced Memory Impairment | Rats | Not Specified | Abolished or prevented spatial memory impairments | [8] |
Table 2: Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter | This compound Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Frontal Cortex | Acetylcholine | 0.1 - 3.0 | Enhanced release | [1] |
| Hippocampus | Acetylcholine | 0.1 - 3.0 | Enhanced release | [1] |
| Frontal Cortex | Dopamine | 3.0 | Enhanced release | [1] |
| Striatum | Dopamine | 3.0 | No effect on release | [1] |
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Antagonism/inverse agonism by this compound is expected to block or reverse the downstream signaling cascades initiated by H3 receptor activation.
Figure 1. Signaling pathway of the histamine H3 receptor and the action of this compound.
Experimental Protocols
Prepulse Inhibition (PPI) Test
This test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Figure 2. Experimental workflow for the Prepulse Inhibition (PPI) test.
Methodology:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle response of the rat.
-
Acclimation: Individually house rats and handle them for several days before testing. On the test day, place the rat in the startle chamber and allow it to acclimate for 5-10 minutes with background white noise (e.g., 65-70 dB).[9]
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the animal to the testing procedure. These initial trials are typically excluded from the final analysis.[10]
-
Testing: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 73-85 dB, 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).[10]
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Social Memory Test
This test evaluates short-term social recognition memory, a cognitive domain often impaired in schizophrenia.
Figure 3. Experimental workflow for the Social Memory test.
Methodology:
-
Apparatus: A clean, open-field arena.
-
Habituation: Allow the adult test rat to habituate to the testing arena for a period before the first trial.
-
Familiarization Trial (T1): Place the adult test rat in the arena with a juvenile stimulus rat for a defined period (e.g., 5 minutes). The duration of social investigation (e.g., sniffing) is recorded.
-
Inter-Trial Interval (ITI): Return both rats to their home cages for a specific delay period (e.g., 30 to 120 minutes).
-
Recognition Trial (T2): Re-expose the adult test rat to the now-familiar juvenile from T1 and a novel juvenile rat. The time the adult rat spends investigating each juvenile is recorded.
-
Data Analysis: A social memory index can be calculated. A healthy rat will spend significantly more time investigating the novel juvenile. A reduction in the investigation of the familiar juvenile in T2 compared to T1 indicates memory of the first encounter.
Methamphetamine-Induced Hyperactivity
This model is used to assess the potential of a compound to mitigate positive symptoms of schizophrenia, as psychostimulants can induce or exacerbate psychosis.
Figure 4. Experimental workflow for Methamphetamine-Induced Hyperactivity.
Methodology:
-
Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software to measure locomotor activity.
-
Pre-treatment: Administer this compound or vehicle at a specified time before the methamphetamine challenge.
-
Habituation: Place the rat in the activity chamber and allow it to habituate for 30-60 minutes.
-
Methamphetamine Administration: Inject the rat with methamphetamine (e.g., 0.5-3.0 mg/kg, i.p.).[11][12]
-
Data Collection: Immediately after the injection, record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the total locomotor activity between the this compound treated group and the vehicle-treated control group. A significant reduction in hyperactivity in the this compound group indicates potential antipsychotic-like properties.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the direct measurement of extracellular levels of neurotransmitters like acetylcholine and dopamine in specific brain regions of freely moving rats.
Figure 5. Experimental workflow for In Vivo Microdialysis.
Methodology:
-
Surgical Procedure: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[13]
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.[13]
-
Drug Administration: Administer this compound (i.p. or s.c.).
-
Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of acetylcholine and dopamine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13][14]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.
Conclusion
This compound demonstrates a promising preclinical profile for the treatment of schizophrenia-like symptoms in rats, particularly in ameliorating cognitive deficits and attenuating positive symptoms. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other histamine H3 receptor antagonists in the context of schizophrenia and related CNS disorders. It is important to note that while this compound showed broad preclinical efficacy, its clinical development was discontinued (B1498344) due to cardiac side effects (QT prolongation).[2] Nevertheless, it remains a valuable research tool for exploring the role of the histaminergic system in psychiatric disorders.
References
- 1. A protocol for investigating long-term social discrimination memory: Evidence in female and male Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist (2005) | Gerard B. Fox | 264 Citations [scispace.com]
- 5. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Methamphetamine-induced behavioral sensitization in a rodent model of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of ABT-239 Stock Solutions in DMSO: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the preparation of stock solutions of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2][3] this compound is a valuable tool in neuroscience research, particularly in studies related to cognitive function and neurological disorders.[2][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a non-imidazole compound that acts as a high-affinity antagonist for the histamine H3 receptor and also exhibits activity as a transient receptor potential vanilloid type 1 (TRPV1) antagonist.[1][3][5] Its utility in preclinical research necessitates standardized methods for its solubilization and storage. DMSO is a common solvent for dissolving many organic compounds for in vitro and in vivo studies.[1][6] This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound in DMSO, ensuring its stability and suitability for subsequent dilutions in aqueous media for experimental use.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₂O | [2][3][7] |
| Molecular Weight | 330.42 g/mol | [1][2][3][5][7] |
| Appearance | Light yellow to khaki solid | [4] |
| Solubility in DMSO | 90 mg/mL (272.38 mM) | [1] |
| Purity | >99% | [1][3] |
Materials and Equipment
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber microcentrifuge tubes or vials
-
Pipette tips
Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 330.42 g/mol x 1000 mg/g
-
Mass (mg) = 3.3042 mg
Procedure:
-
Weighing: Carefully weigh out 3.30 mg of this compound powder on an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of Working Solutions for Cell-Based Assays
For in vitro experiments, it is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cellular toxicity or off-target effects.[1][6] The final DMSO concentration should ideally be below 0.1%.[1][9]
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.[1] For example, to achieve a 10 µM final concentration of this compound, you would perform a 1:1000 dilution of the 10 mM stock solution in the culture medium.
-
A vehicle control containing the same final concentration of DMSO should be included in all experiments.
Signaling Pathway of this compound Action
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ABT-239 in Cognitive Testing in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ABT-239, a potent and selective histamine (B1213489) H3 (H3) receptor antagonist/inverse agonist, for cognitive testing in murine models. The document outlines effective dosages, detailed experimental protocols, and the underlying mechanism of action.
Introduction
This compound (4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile) is a non-imidazole compound with high affinity for both rat and human H3 receptors.[1][2] By blocking the autoregulatory function of H3 receptors on histaminergic neurons, this compound enhances the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132) and dopamine, in brain regions critical for learning and memory, including the frontal cortex and hippocampus.[1][2][3] Preclinical studies have demonstrated the pro-cognitive effects of this compound in various animal models, suggesting its therapeutic potential for cognitive deficits observed in disorders like Alzheimer's disease and schizophrenia.[1][2]
Data Presentation: this compound Dosage and Cognitive Outcomes in Mice
The following tables summarize the quantitative data from key studies investigating the effects of this compound on cognitive performance in mice.
Table 1: this compound Monotherapy in Cognitive Models
| Cognitive Test | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Key Cognitive Outcome |
| Prepulse Inhibition of Startle | DBA/2 | 1.0 - 3.0 | Not Specified | Improved gating deficits.[1][2] |
| Methamphetamine-induced Hyperactivity | Not Specified | 1.0 | Not Specified | Attenuated hyperactivity.[1][2] |
| Object Recognition Test | Not Specified | Not Specified | Systemic | Ameliorated cognitive performance.[4] |
| Kainic Acid-Induced Excitotoxicity | Not Specified | 1.0 and 3.0 | i.p. | Attenuated behavioral and excitotoxic anomalies.[5] |
Table 2: this compound in Combination with Nicotine for Memory Enhancement
| Cognitive Test | Mouse Strain | This compound Dosage (mg/kg) | Nicotine Dosage (mg/kg) | Administration Route | Key Cognitive Outcome |
| Modified Elevated Plus-Maze | Not Specified | 1.0 and 3.0 | 0.035 | Not Specified | Further increased nicotine-induced improvement in memory acquisition and consolidation.[6] |
| Modified Elevated Plus-Maze | Not Specified | 0.1 | 0.0175 | Not Specified | Further increased nicotine-induced improvement in memory acquisition and consolidation.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the cognitive effects of this compound in mice.
Object Recognition Test (ORT)
The Object Recognition Test is used to evaluate learning and memory in rodents. The protocol described here is a general guideline based on established methodologies.
3.1.1. Materials
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects of similar size)
-
Novel object (different from the familiar objects in shape, color, and texture)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
-
Video recording and analysis software
3.1.2. Procedure
-
Habituation: Individually habituate mice to the empty open-field arena for 5-10 minutes for 2-3 consecutive days.
-
Drug Administration: On the test day, administer this compound or vehicle control systemically (e.g., intraperitoneally) 30-60 minutes before the training session.
-
Training Session (T1): Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Session (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent exploring each object during the test session. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Modified Elevated Plus-Maze (mEPM) Test
This test assesses memory by measuring the transfer latency of a mouse to move from an open arm to an enclosed arm of the maze.[6]
3.2.1. Materials
-
Elevated plus-maze apparatus with two open and two enclosed arms.
-
This compound solution
-
Vehicle control
-
Syringes and needles for administration
-
Stopwatch
-
Video recording equipment (optional)
3.2.2. Procedure
-
Drug Administration: Administer this compound or vehicle prior to or immediately after the first trial, depending on whether memory acquisition or consolidation is being studied.[6]
-
First Trial (Acquisition): Place the mouse at the end of an open arm, facing away from the center. Start the stopwatch and record the time it takes for the mouse to move with all four paws into one of the enclosed arms (transfer latency). If the mouse does not enter an enclosed arm within 90 seconds, gently guide it to an enclosed arm and allow it to remain there for 10 seconds.
-
Retention Interval: Return the mouse to its home cage for a 24-hour retention interval.
-
Second Trial (Retention): 24 hours after the first trial, place the mouse on an open arm again and record the transfer latency.
-
Data Analysis: A shorter transfer latency on the second day compared to the first indicates memory retention. Compare the transfer latencies between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cognitive enhancement.
Experimental Workflow for Cognitive Testing
Caption: General experimental workflow for cognitive testing with this compound.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ABT-239 in Prepulse Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload. Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, making it a valuable translational endophenotype for preclinical research.
ABT-239 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, regulating the release of various neurotransmitters. By antagonizing the H3 receptor, this compound enhances the release of histamine, acetylcholine (B1216132), and dopamine (B1211576) in key brain regions. This mechanism of action has positioned this compound as a compound of interest for its potential therapeutic effects on cognitive and sensorimotor gating deficits associated with schizophrenia.
These application notes provide a comprehensive overview of the use of this compound in PPI studies, including its mechanism of action, quantitative data from preclinical studies, a detailed experimental protocol, and visual representations of the relevant signaling pathway and experimental workflow.
Mechanism of Action of this compound in Modulating Prepulse Inhibition
This compound exerts its effects on PPI primarily through its antagonism of the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits the synthesis and release of histamine and other neurotransmitters. By blocking this receptor, this compound disinhibits these neurons, leading to an increased release of key neurotransmitters within the cortico-striato-pallido-thalamic (CSPT) circuitry, which is critically involved in the regulation of sensorimotor gating.[1][2][3]
The key mechanistic steps are:
-
Histamine H3 Receptor Antagonism: this compound binds to and blocks presynaptic H3 autoreceptors on histaminergic neurons, leading to increased histamine release.
-
Modulation of Neurotransmitter Release: this compound also blocks H3 heteroreceptors on cholinergic and dopaminergic neurons, resulting in enhanced release of acetylcholine and dopamine in brain regions such as the prefrontal cortex and striatum.
-
Regulation of the CSPT Circuitry: The increased levels of acetylcholine and dopamine modulate the activity of the CSPT circuitry. Dopamine, particularly D2 receptor signaling, and acetylcholine play crucial roles in the modulation of PPI. The enhanced neurotransmission induced by this compound is thought to restore normal sensorimotor gating in models with PPI deficits.
Quantitative Data: Effect of this compound on Prepulse Inhibition in DBA/2 Mice
The DBA/2 mouse strain is an inbred strain known to exhibit naturally low levels of prepulse inhibition, making it a suitable animal model for studying potential antipsychotic compounds that may enhance sensorimotor gating. Studies have shown that this compound can effectively improve PPI deficits in this model.
| Animal Model | Compound | Doses Administered (mg/kg, i.p.) | Outcome | Reference |
| DBA/2 Mice | This compound | 1.0 - 3.0 | Improved gating deficits in prepulse inhibition of startle. |
Note: While the effective dose range is reported, the specific percentage of PPI improvement at each dose is not publicly available in the cited abstract.
Experimental Protocols
This section provides a detailed protocol for conducting a prepulse inhibition study to evaluate the effects of this compound in DBA/2 mice. This protocol is based on established methodologies for PPI testing in rodents.
Materials and Equipment
-
Animals: Male DBA/2 mice (8-10 weeks old).
-
Compound: this compound, dissolved in a suitable vehicle (e.g., sterile water, saline, or a small percentage of a solubilizing agent like DMSO, further diluted in saline).
-
Vehicle Control: The same vehicle used to dissolve this compound.
-
Startle Response System: A commercially available startle response apparatus for rodents (e.g., SR-LAB, San Diego Instruments; or equivalent) consisting of a sound-attenuating chamber, a mouse holder with a motion sensor, a speaker for delivering acoustic stimuli, and a computer with software for controlling the experiment and recording data.
-
Standard laboratory equipment: Pipettes, tubes, syringes, needles for intraperitoneal (i.p.) injection.
Experimental Procedure
1. Animal Acclimation and Handling:
- House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to food and water.
- Handle the mice for several days prior to the experiment to acclimate them to the researcher and reduce stress.
2. Drug Preparation and Administration:
- On the day of the experiment, prepare fresh solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, 1.0, and 3.0 mg/mL to achieve doses of 1.0 and 3.0 mg/kg in a 10 mL/kg injection volume).
- Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the animal in the startle apparatus.
3. Prepulse Inhibition Testing Session:
- Acclimation Period: Place the mouse in the holder within the startle chamber and allow a 5-minute acclimation period with a constant background white noise (e.g., 65-70 dB).
- Habituation: Present 5 startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) at the beginning of the session to habituate the animal to the stimulus. These initial trials are typically excluded from the data analysis.
- Trial Types: The main session consists of a pseudorandom presentation of different trial types with a variable inter-trial interval (ITI) of 10-20 seconds. The trial types include:
- Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) presented alone.
- Prepulse + Pulse Trials: A weaker acoustic prepulse (e.g., 74 dB, 78 dB, or 82 dB, 20 ms duration) presented 100 ms before the onset of the pulse stimulus.
- No-Stimulus Trials: Background white noise only, to measure baseline movement.
- Session Structure: A typical session may consist of 10 blocks of trials, with each block containing one of each trial type presented in a randomized order.
4. Data Collection and Analysis:
- The startle response is measured as the peak amplitude of the motion detected by the sensor within a defined time window following the pulse stimulus.
- Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on Prepulse + Pulse trial / Startle amplitude on Pulse-Alone trial)] x 100
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the %PPI between the different treatment groups (vehicle vs. This compound doses).
Visualizations
Signaling Pathway of this compound in Modulating Prepulse Inhibition
Caption: Signaling pathway of this compound in modulating prepulse inhibition.
Experimental Workflow for a Prepulse Inhibition Study with this compound
Caption: Experimental workflow for a prepulse inhibition study with this compound.
References
- 1. Neural circuit regulation of prepulse inhibition of startle in the rat: current knowledge and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dorsal striatum D1-expressing neurons are involved with sensorimotor gating on prepulse inhibition test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of ABT-239 in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239 is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic applications in a range of central nervous system (CNS) disorders. Histamine H3 receptors are primarily expressed in the CNS and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. By blocking these receptors, this compound enhances the release of these neurotransmitters, leading to its pro-cognitive and neuroprotective effects.
Recent preclinical studies have explored the potential for synergistic effects when combining this compound with other compounds, aiming to enhance therapeutic efficacy and/or reduce effective doses, thereby minimizing potential side effects. This document provides an overview of the reported synergistic combinations of this compound and detailed protocols for evaluating such synergies in a laboratory setting.
Synergistic Combinations of this compound: A Data-Driven Overview
While preclinical studies describe synergistic or enhanced effects of this compound in combination with other compounds, specific quantitative data such as IC50 values for the combinations and formal Combination Index (CI) analyses are not consistently available in the public domain. The following tables are presented as illustrative examples of how such data would be structured for easy comparison. The values presented are hypothetical and intended to serve as a template for researchers to populate with their own experimental data.
Table 1: In Vitro Neuroprotection Synergy Data (Hypothetical)
| Compound Combination | Cell Line | Endpoint | This compound IC50 (nM) | Co-compound IC50 (µM) | Combination IC50 (nM this compound + µM Co-compound) | Combination Index (CI) | Synergy Level |
| This compound + TDZD-8 | SH-SY5Y | Oxidative Stress-Induced Cell Death | 15 | 5 | 5 + 1.5 | < 0.7 | Synergistic |
| This compound + Sodium Valproate (SVP) | Primary Cortical Neurons | Glutamate-Induced Excitotoxicity | 20 | 100 | 8 + 35 | < 0.8 | Synergistic |
Table 2: In Vivo Behavioral Enhancement Synergy Data (Hypothetical)
| Compound Combination | Animal Model | Behavioral Test | This compound ED50 (mg/kg) | Co-compound ED50 (mg/kg) | Combination ED50 (mg/kg this compound + mg/kg Co-compound) | Dose Reduction Index (DRI) | Synergy Level |
| This compound + Nicotine | Mouse | Novel Object Recognition | 1.0 | 0.035 | 0.3 + 0.01 | 3.3 (this compound), 3.5 (Nicotine) | Synergistic |
Signaling Pathways in Synergistic Neuroprotection
The neuroprotective effects of this compound, particularly in combination with other agents, are thought to involve the modulation of key intracellular signaling pathways. One such pathway is the Akt/GSK-3β signaling cascade, which plays a crucial role in cell survival and apoptosis. The combination of this compound with compounds like TDZD-8, a GSK-3β inhibitor, has been suggested to provide enhanced neuroprotection.[1]
References
Application Notes and Protocols for Assessing ABT-239 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro assays used to characterize the efficacy of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist.[1][2] The protocols outlined below are essential for determining the binding affinity, functional activity, and mechanism of action of this compound and similar compounds targeting the H3R.
This compound is a non-imidazole compound that has demonstrated high affinity for both human and rat H3 receptors.[1][3] Its antagonist and inverse agonist properties make it a valuable tool for studying the physiological roles of the H3R and for the development of potential therapeutics for neurological and cognitive disorders.[2][4]
Quantitative Data Summary
The following table summarizes the in vitro efficacy data for this compound across various assays.
| Assay Type | Receptor Species | Parameter | Value | Reference |
| Radioligand Binding | Human H3R | pKi | 9.4 - 9.5 | [1][3] |
| Rat H3R | pKi | 8.9 | [1][3] | |
| cAMP Formation Assay (Antagonist Activity) | Human H3R | pKb | 7.9 | [1] |
| Rat H3R | pKb | 7.6 | [1] | |
| [35S]GTPγS Binding (Antagonist Activity) | Human H3R | pKb | 9.0 | [1] |
| Rat H3R | pKb | 8.3 | [1] | |
| [35S]GTPγS Binding (Inverse Agonist Activity) | Human H3R | pEC50 | 8.2 | [1] |
| Rat H3R | pEC50 | 8.9 | [1] | |
| Calcium Mobilization (Antagonist Activity) | Human H3R | pKb | 7.9 | [1] |
| Histamine Release from Synaptosomes (Antagonist Activity) | Rat | pKb | 7.7 | [1] |
| Guinea Pig Ileum Contraction (Antagonist Activity) | Guinea Pig | pA2 | 8.7 | [1] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the histamine H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat H3 receptor.[5]
-
Radioligand: [3H]-N-α-Methylhistamine.[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[6]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).[6]
-
This compound stock solution and serial dilutions.
-
GF/C filter plates.[6]
-
Scintillation cocktail.
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]-N-α-Methylhistamine (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled H3R ligand (e.g., histamine).
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[7][8]
-
Terminate the binding reaction by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).[6][7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production. The H3 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human or rat H3 receptor.[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.[5]
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[5]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[5]
-
H3R agonist (e.g., (R)-α-methylhistamine).
-
This compound stock solution and serial dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[5]
Protocol:
-
Seed the H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[5]
-
Remove the culture medium and wash the cells with the assay buffer.[5]
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.[5]
-
Add a fixed concentration of the H3R agonist (typically EC80) in the presence of a low concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.[5]
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the pKb can be calculated.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS. As an antagonist, this compound will block agonist-induced [35S]GTPγS binding. As an inverse agonist, it will decrease the basal level of [35S]GTPγS binding.[1]
Materials:
-
Cell membranes prepared from cells expressing the H3 receptor.[5]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[5]
-
[35S]GTPγS.
-
H3R agonist (e.g., (R)-α-methylhistamine).
-
This compound stock solution and serial dilutions.
Protocol:
-
In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of this compound.[5]
-
To measure antagonist activity, add a fixed concentration of the H3R agonist. To measure inverse agonist activity, no agonist is added.
-
Incubate for 15 minutes at 30°C.[5]
-
Initiate the binding reaction by adding [35S]GTPγS.[5]
-
Incubate for 30-60 minutes at 30°C.[5]
-
Terminate the reaction by rapid filtration through GF/C filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of this compound. For antagonist activity, determine the IC50 and then calculate the pKb. For inverse agonist activity, determine the pEC50 from the dose-response curve of decreasing basal signaling.
Visualizations
Caption: Experimental workflow for in vitro assessment of this compound efficacy.
Caption: Histamine H3 receptor signaling pathway and mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT 239 - AdisInsight [adisinsight.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Nootropic Effects of ABT-239
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for a selection of behavioral tests commonly used to assess the cognitive-enhancing properties of the H3 receptor antagonist/inverse agonist, ABT-239. The protocols are intended to offer a standardized framework for preclinical evaluation.
Introduction to this compound and its Nootropic Potential
This compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist.[1] The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations in the central nervous system. By blocking these receptors, this compound enhances the release of several neurotransmitters, including acetylcholine (B1216132) and dopamine, particularly in brain regions critical for learning and memory such as the frontal cortex and hippocampus.[1] This mechanism of action underlies its nootropic, or cognitive-enhancing, effects which have been demonstrated in various animal models.[2][3]
Summary of Quantitative Data
The following tables summarize the effective doses and observed nootropic effects of this compound in key behavioral paradigms.
| Behavioral Test | Animal Model | This compound Dose Range (mg/kg) | Key Nootropic Effects Observed | Reference |
| Inhibitory Avoidance | Rat Pups (SHR) | 0.1 - 1.0 | Improved acquisition of inhibitory avoidance. | [1][4] |
| Social Memory | Adult Rats | 0.01 - 0.3 | Improved social memory. | [1] |
| Social Memory | Aged Rats | 0.3 - 1.0 | Improved social memory. | [1] |
| Elevated Plus-Maze | Mice | 0.1 - 3.0 (in combination with nicotine) | Augmented nicotine-induced improvements in memory acquisition and consolidation. | [5] |
| Morris Water Maze | Rats (chronically stressed) | Not specified in abstract | Improvement in spatial reference memory. | [2][3] |
| Barnes Maze | Rats (chronically stressed) | Not specified in abstract | Beneficial effect on spatial memory. | [2][3] |
Signaling Pathway of this compound's Nootropic Action
This compound, as a histamine H3 receptor antagonist, modulates downstream signaling cascades that are crucial for synaptic plasticity and cognitive function. The blockade of the Gαi/o-coupled H3 receptor leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a key transcription factor involved in memory formation. Additionally, H3 receptor antagonism can activate the PI3K-Akt pathway, leading to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a kinase implicated in neurodegenerative processes.
Caption: Signaling pathway of this compound's nootropic effects.
Experimental Protocols
Novel Object Recognition (NOR) Test
Application: To assess recognition memory. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Caption: Experimental workflow for the Novel Object Recognition test.
Detailed Protocol:
-
Apparatus: A square or circular open-field arena (e.g., 40 x 40 cm for mice). The arena should be made of a non-porous material for easy cleaning.
-
Objects: Two sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
Habituation (Day 1):
-
Place the animal in the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training (Day 2, T1):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the animal in the center of the arena and allow it to explore the objects for 10 minutes.
-
After the training session, return the animal to its home cage.
-
-
Testing (Day 2, T2):
-
After a defined inter-trial interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.
-
One of the familiar objects is replaced by a novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore for 10 minutes and record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Morris Water Maze (MWM)
Application: To assess hippocampal-dependent spatial learning and memory.
Experimental Workflow:
Caption: Experimental workflow for the Morris Water Maze test.
Detailed Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged 1-2 cm below the water surface. The room should have various distal visual cues.
-
Acquisition Training (Days 1-4):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool from one of four randomized starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel starting position and allow it to swim freely for 60 seconds.
-
Record the animal's swim path using a video tracking system.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each training trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates spatial memory.
-
Barnes Maze
Application: To assess spatial learning and memory, similar to the MWM but without the stress of swimming.
Experimental Workflow:
Caption: Experimental workflow for the Barnes Maze test.
Detailed Protocol:
-
Apparatus: A circular platform (e.g., 122 cm in diameter) with 18-20 holes around the perimeter. An escape box is located under one of the holes. The maze is typically elevated and brightly lit to motivate the animal to find the escape box. The room should have distinct visual cues.
-
Habituation (Day 1):
-
Place the animal in the center of the maze under a start chamber for 10-15 seconds.
-
Remove the chamber and guide the animal to the escape hole and allow it to enter the escape box.
-
Allow the animal to remain in the escape box for 2 minutes.
-
-
Acquisition Training (Days 2-5):
-
Conduct 2-4 trials per day.
-
Place the animal in the center of the maze under the start chamber.
-
After 10-15 seconds, remove the chamber and turn on the bright lights and/or an aversive sound.
-
Allow the animal to explore the maze and find the escape hole. The trial ends when the animal enters the escape box or after a set time (e.g., 3 minutes). If the animal fails to find the escape box, gently guide it to the correct hole.
-
-
Probe Trial (Day 6):
-
Remove the escape box.
-
Place the animal in the center of the maze and allow it to explore for a set time (e.g., 90 seconds).
-
-
Data Analysis:
-
Acquisition: Measure the latency to find the escape hole and the number of errors (pokes into incorrect holes). A decrease in these measures indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant and the number of pokes into the target hole. A preference for the target location indicates spatial memory.
-
Inhibitory Avoidance Task
Application: To assess aversive-based long-term memory.
Experimental Workflow:
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ABT-239 Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of ABT-239 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound is practically insoluble in water.[1] Organic solvents are necessary to dissolve the compound before preparing aqueous-based working solutions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] It is highly soluble in DMSO, reaching concentrations of 90 mg/mL (272.38 mM) or greater.[1]
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of this compound are known to be unstable and should be prepared fresh for immediate use.[2] Due to this instability, it is recommended to purchase small, pre-packaged sizes or to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: Are there any quantitative data available on the stability of this compound in aqueous solutions (e.g., half-life, degradation rate at different pH and temperatures)?
A4: Currently, there is no publicly available quantitative data detailing the degradation kinetics, half-life, or stability of this compound in aqueous solutions under various pH and temperature conditions. The consensus from supplier information is to always prepare aqueous working solutions fresh.
Q5: What are the recommended storage conditions for this compound?
A5: The storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data sourced from multiple suppliers.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed when preparing aqueous working solutions.
-
Potential Cause: The aqueous solubility of this compound has been exceeded. This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your aqueous working solution.
-
Optimize Solvent Concentration: For in vitro cellular assays, ensure the final concentration of DMSO is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[1] If a higher concentration of this compound is required, a vehicle control with the same final DMSO concentration is essential.
-
Use Sonication: Sonication can aid in the dissolution of this compound when preparing stock solutions and some working solutions.[1]
-
Prepare Fresh: Always prepare aqueous working solutions immediately before use to minimize the time for potential precipitation.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound in the aqueous experimental medium.
-
Troubleshooting Steps:
-
Fresh Preparations: Ensure that a freshly prepared aqueous working solution of this compound is used for each experiment.
-
pH of Medium: While specific data is unavailable, the stability of compounds can be pH-dependent. Ensure the pH of your experimental buffer is consistent across all experiments.
-
Minimize Exposure to Light and Temperature: Protect solutions from light and keep them at the appropriate temperature until use.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at 4°C for short-term use (within one week).[1]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in cell culture medium or the appropriate aqueous buffer to the final desired working concentration.
-
Ensure the final DMSO concentration in the working solution is below 0.1% to minimize solvent toxicity to cells.[1]
-
Use the freshly prepared working solution immediately.
Protocol 3: Preparation of Formulation for In Vivo Administration
A common formulation for intraperitoneal (i.p.) injection is a vehicle consisting of DMSO, PEG300, Tween 80, and saline.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
This formulation can achieve a solubility of at least 3.3 mg/mL.[1]
Preparation Steps:
-
Start with the required volume of the this compound stock solution in DMSO.
-
Sequentially add the PEG300, mixing thoroughly after its addition.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix well.
-
Sonication may be used to aid dissolution if necessary.[1]
-
It is recommended to use this formulation on the day of preparation.
Mechanism of Action and Signaling Pathways
This compound is a non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R) and also acts as an antagonist of the transient receptor potential vanilloid type 1 (TRPV1).[1]
Histamine H3 Receptor (H3R) Signaling Pathway
The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the binding of its endogenous ligand, histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters.
Caption: this compound antagonizes the H3 receptor, blocking its inhibitory effect on neurotransmitter release.
Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling Pathway
TRPV1 is a non-selective cation channel. As an antagonist, this compound is thought to block the channel, preventing the influx of cations like Ca2+ and Na+ that are typically induced by agonists such as capsaicin, heat, or protons.
Caption: this compound blocks the TRPV1 channel, preventing agonist-induced cation influx and neuronal signaling.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates a logical workflow for preparing this compound solutions for experiments.
Caption: A workflow for the preparation of this compound solutions for in vitro and in vivo experiments.
References
Technical Support Center: ABT-239 Cardiovascular Safety in Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guidance regarding the potential cardiovascular side effects of ABT-239 observed in animal studies. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What are the reported cardiovascular side effects of this compound in animal models?
A1: Preclinical studies in various animal models have indicated potential cardiovascular effects, particularly at higher dose concentrations. The primary reported findings include:
-
Hemodynamic Changes: In a canine model, slight to modest decreases in mean arterial pressure and heart rate were observed at high plasma concentrations (31- and 93-fold above the maximum concentration, or Cmax). However, at concentrations up to 25-fold above Cmax, no hemodynamic effects were reported.[1] Other hemodynamic parameters such as cardiac output, pulmonary arterial pressure, pulmonary vascular resistance, and systemic vascular resistance remained unchanged even at the highest doses tested.[1]
-
Cardiac Electrophysiology: A safety assessment in cynomolgus macaques and rats suggested a potential for QT interval prolongation, indicating an adverse effect on the electrical conduction system of the heart. This finding also pointed to a narrow safety margin for this specific effect.
Q2: In which animal models have the cardiovascular effects of this compound been studied?
A2: The primary animal models mentioned in the available literature for cardiovascular safety assessment of this compound are:
-
Canine (Dog) Model: Used to evaluate hemodynamic parameters such as blood pressure, heart rate, and cardiac output.[1]
-
Cynomolgus Macaque Model: Utilized for general safety assessment, where effects on cardiac electrical conduction were noted.
-
Rat Model: Also used in safety assessments that revealed potential effects on the heart's electrical conduction.
Q3: Is there any information on the mechanism behind the potential cardiovascular side effects of this compound?
A3: The precise signaling pathways for this compound-induced cardiovascular effects are not well-documented in publicly available sources. However, as a histamine (B1213489) H3 receptor antagonist, its effects are likely related to the modulation of the histaminergic system, which can, in turn, influence the release of other neurotransmitters that regulate cardiovascular function. At high doses, some histamine H3 receptor antagonists have been shown to cause decreases in blood pressure and heart rate in anesthetized rats.
Troubleshooting Guide
Scenario 1: Observing unexpected hemodynamic changes in your animal study with this compound.
-
Troubleshooting Step 1: Verify Dose and Plasma Concentration.
-
Compare your dosing regimen and resulting plasma concentrations to the reported safety margins. The observed effects on blood pressure and heart rate in the canine model were only seen at concentrations significantly above the therapeutic Cmax.[1]
-
-
Troubleshooting Step 2: Monitor a Comprehensive Hemodynamic Profile.
-
In addition to blood pressure and heart rate, assess cardiac output, systemic vascular resistance, and pulmonary vascular resistance. Studies on this compound showed that these parameters remained stable even when blood pressure and heart rate were affected.[1]
-
-
Troubleshooting Step 3: Consider the Animal Model.
-
Cardiovascular responses can vary between species. The detailed hemodynamic data comes from a canine model, while other safety findings were noted in rats and cynomolgus macaques.
-
Scenario 2: Planning an experiment to assess the cardiac electrophysiology of this compound.
-
Troubleshooting Step 1: Incorporate ECG Monitoring.
-
Given the reported potential for QT prolongation, continuous or frequent electrocardiogram (ECG) monitoring is crucial.
-
-
Troubleshooting Step 2: Establish a Clear Baseline.
-
Ensure you have robust baseline ECG recordings before administering this compound to accurately assess any changes in the QT interval.
-
-
Troubleshooting Step 3: Dose-Response Evaluation.
-
Design your study to include a range of doses to determine the threshold at which any effects on cardiac repolarization may occur.
-
Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound in a Canine Model
| Parameter | Up to 25x Cmax | 31x Cmax | 93x Cmax |
| Mean Arterial Pressure | No Effect | Slight to Modest Decrease | Slight to Modest Decrease |
| Heart Rate | No Effect | Slight to Modest Decrease | Slight to Modest Decrease |
| Cardiac Output | Unchanged | Unchanged | Unchanged |
| Pulmonary Arterial Pressure | Unchanged | Unchanged | Unchanged |
| Pulmonary Vascular Resistance | Unchanged | Unchanged | Unchanged |
| Systemic Vascular Resistance | Unchanged | Unchanged | Unchanged |
Data summarized from a study presented at the Experimental Biology meeting in 2005.[1]
Experimental Protocols
Detailed experimental protocols for the cardiovascular safety studies of this compound are not publicly available. The information is likely proprietary to the manufacturer. However, a general methodology for such a study in a canine model would typically involve:
General Protocol for Hemodynamic Assessment in a Conscious Canine Model:
-
Animal Preparation: Healthy, adult beagle dogs are often used. Animals are instrumented with telemetry devices for the continuous measurement of blood pressure and heart rate.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study environment to minimize stress-related cardiovascular changes.
-
Baseline Data Collection: Baseline hemodynamic data is collected for a sufficient period before the administration of the test article.
-
Drug Administration: this compound is administered, typically via intravenous infusion at escalating doses.
-
Data Recording: Hemodynamic parameters are continuously recorded during and after drug administration.
-
Data Analysis: The collected data is analyzed to compare the effects at different dose levels with the baseline data. Blood samples are often taken to correlate hemodynamic changes with plasma concentrations of the drug.
Visualizations
Caption: A generalized experimental workflow for assessing the cardiovascular effects of a compound like this compound in a canine model.
Caption: A simplified diagram illustrating the potential logical relationship from this compound administration to observed cardiovascular effects.
References
Addressing ABT-239 off-target binding in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design experiments that account for the off-target binding of ABT-239.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective non-imidazole antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1] It binds with high affinity to both human and rat H3 receptors and was developed for its potential cognition-enhancing properties in disorders like ADHD, Alzheimer's disease, and schizophrenia.[1][2][3] Its mechanism of action involves blocking central H3 autoreceptors, which leads to an increased release of neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576) in brain regions critical for memory and learning.[1][2]
Q2: What are the known primary off-targets of this compound?
A2: Besides its high affinity for the H3 receptor, this compound has been reported to have significant affinity for several other proteins. The most well-documented off-targets are the Sigma-1 receptor (S1R) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][5] Some evidence also suggests potential interactions with cholinesterases, given its effects on acetylcholine levels.[6]
Q3: How significant is the off-target binding of this compound?
A3: The off-target binding of this compound, particularly at the Sigma-1 receptor, is significant and warrants careful consideration in experimental design. Some studies indicate that this compound has "appreciable" affinity for the Sigma-1 receptor and may be roughly equipotent at H3 and Sigma-1 receptors.[7] This polypharmacology could contribute to its overall biological effects. Its activity as a TRPV1 antagonist has also been noted.[4][5]
Data Presentation: this compound Binding Profile
| Target | Species | Affinity Metric | Value | Notes |
| Histamine H3 Receptor (H3R) | Human | pKi | 9.5 | High-affinity primary target.[2] |
| Rat | pKi | 8.9 | High affinity is conserved across species.[2] | |
| Sigma-1 Receptor (S1R) | Not Specified | Appreciable Affinity | Potentially equipotent with H3R | Affinity is significant and may contribute to in vivo effects.[7] |
| TRPV1 Channel | Not Specified | Antagonist Activity | IC50 Not Reported | Confirmed as a TRPV1 antagonist.[4][5] |
| Acetylcholinesterase (AChE) | Not Specified | Functional Effect | IC50 Not Reported | This compound enhances acetylcholine release, suggesting a potential indirect or direct role.[2][6] |
| Butyrylcholinesterase (BChE) | Not Specified | Not Reported | - |
Troubleshooting and Experimental Design
Q4: My experimental results with this compound are not consistent with pure H3 receptor antagonism. Could off-target effects be the cause?
A4: Yes, unexpected results are a strong indicator that the observed phenotype may be influenced by this compound's off-target activities. For example, effects on neuronal excitability, calcium signaling, or pain perception could be mediated by the Sigma-1 receptor or TRPV1 channels, respectively. It is crucial to conduct validation experiments to dissect these potential contributions.
Q5: How can I design an experiment to differentiate between on-target (H3R) and off-target (e.g., Sigma-1) effects of this compound in vivo?
A5: A robust in vivo experimental design involves a combination of pharmacological controls. The recommended approach is to use a highly selective antagonist for the suspected off-target as a negative control.
-
Experimental Groups:
-
Vehicle Control
-
This compound alone
-
Selective Sigma-1 antagonist alone (e.g., NE-100)[8]
-
This compound co-administered with the selective Sigma-1 antagonist
-
-
Interpretation:
-
If the effect of this compound is blocked or significantly reduced by the co-administered Sigma-1 antagonist, it strongly suggests the involvement of the Sigma-1 receptor.
-
If the selective Sigma-1 antagonist has no effect on its own and does not alter the effect of this compound, the phenotype is more likely mediated by the H3 receptor.
-
If both this compound and the selective Sigma-1 antagonist produce an effect, and the combination is not additive, it may indicate a shared pathway.
-
Q6: What are the appropriate negative controls for in vitro experiments?
A6: For in vitro studies, the best practice is to use multiple controls:
-
Pharmacological Control: Use a structurally different, highly selective H3 receptor antagonist to confirm that the effect is specific to H3R antagonism.
-
Genetic Control: If possible, use cells with a genetic knockdown or knockout of the H3 receptor or the suspected off-target receptor (e.g., Sigma-1). The effect of this compound should be ablated in the knockout cells if the effect is target-specific.
-
Inactive Enantiomer: If available, an inactive enantiomer of this compound can serve as an excellent negative control.
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol determines if this compound directly inhibits acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
1. Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate and reader (412 nm)
2. Procedure:
-
Prepare Reagents:
-
DTNB solution: 10 mM in phosphate buffer.
-
ATCI solution: 15 mM in phosphate buffer.
-
Enzyme solution: Dilute AChE or BChE in buffer to a concentration that yields a linear reaction rate for ~10-15 minutes.
-
Prepare serial dilutions of this compound in buffer. Ensure the final DMSO concentration is <1%.
-
-
Assay Setup (per well):
-
Blank: 150 µL buffer + 50 µL DTNB.
-
Control (100% activity): 100 µL buffer + 50 µL DTNB + 25 µL vehicle (e.g., buffer with DMSO) + 25 µL enzyme solution.
-
Test: 100 µL buffer + 50 µL DTNB + 25 µL this compound dilution + 25 µL enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of ATCI solution to all wells (except blank) to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every 60 seconds for 15 minutes.
-
Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.[9][10]
Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol quantifies the binding affinity of this compound for the Sigma-1 receptor.
1. Materials:
-
Cell or tissue homogenates expressing Sigma-1 receptors (e.g., from rodent brain or liver).
-
[³H]-(+)-pentazocine (radioligand).
-
Haloperidol (B65202) (for defining non-specific binding).
-
Tris-HCl buffer (50 mM, pH 8.0).
-
This compound stock solution.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and counter.
2. Procedure:
-
Assay Setup: In test tubes, combine in the following order:
-
Tris-HCl buffer.
-
Serial dilutions of unlabeled this compound (or buffer for total binding, or 10 µM haloperidol for non-specific binding).
-
A fixed concentration of [³H]-(+)-pentazocine (typically at or below its Kd, e.g., 1-3 nM).
-
Membrane homogenate (protein concentration optimized, e.g., 0.15-0.25 mg/tube).
-
-
Incubation: Incubate the tubes in a shaking water bath at 37°C for a sufficient time to reach equilibrium (e.g., 90 minutes to 6 hours).[4][11]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 3: Functional TRPV1 Antagonism Assay (Calcium Influx)
This protocol assesses the ability of this compound to block TRPV1 channel activation.
1. Materials:
-
HEK293 cells stably or transiently expressing human TRPV1.
-
Fluo-4 AM or other calcium indicator dye.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Capsaicin (B1668287) (TRPV1 agonist).
-
This compound stock solution.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with fluidics for compound addition.
2. Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the plates and grow to confluency.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and add assay buffer containing various concentrations of this compound or vehicle. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the influx of calcium through the activated TRPV1 channels.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition of the capsaicin-induced response by this compound at each concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Histamine H3 Receptor (H3R) Signaling Pathway.
Caption: Sigma-1 Receptor (S1R) Signaling Pathway.
Caption: TRPV1 Channel Signaling Pathway.
Caption: Experimental Workflow for Deconvoluting Off-Target Effects.
References
- 1. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 2. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]
- 11. mdpi.com [mdpi.com]
Navigating ABT-239 Administration: A Technical Support Guide to Mitigate Adverse Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, with a primary focus on minimizing adverse effects. This compound has shown significant promise in preclinical models for cognitive enhancement; however, its development was halted due to concerns over cardiac QT interval prolongation.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enable researchers to safely and effectively utilize this compound in their studies.
Troubleshooting Guide: Common Issues in this compound Experimentation
This section addresses potential challenges researchers may face during the administration and evaluation of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-animal variability in cognitive enhancement response. | - Inconsistent drug formulation and administration.- Variability in animal handling and stress levels.- Underlying differences in individual animal physiology. | - Ensure consistent and validated formulation preparation for each experiment.- Standardize administration techniques and acclimatize animals to handling procedures.- Increase sample size to improve statistical power and account for individual variations. |
| Precipitation of this compound in prepared solutions. | - Poor solubility in the chosen vehicle.- Improper storage of stock solutions. | - Prepare fresh solutions for each experiment. This compound solutions are known to be unstable.[2]- For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended to aid dissolution.[3]- Store stock solutions in DMSO at -80°C for long-term stability (up to 1 year). For short-term use (within one week), aliquots can be stored at 4°C.[3] |
| Inconsistent or unexpected cardiovascular findings (e.g., changes in blood pressure, heart rate). | - High dose of this compound.- Stress-induced physiological changes in the animal model. | - In a preclinical canine model, no significant hemodynamic effects were observed at blood concentrations up to 25-fold above the maximum plasma concentration (Cmax). However, a slight to modest decrease in mean arterial pressure and heart rate was noted at 31- and 93-fold above Cmax. It is crucial to conduct dose-response studies to identify the therapeutic window.- Utilize telemetry for continuous and stress-free monitoring of cardiovascular parameters in conscious, freely moving animals. |
| Difficulties in interpreting QT interval data. | - Inadequate heart rate correction.- High signal-to-noise ratio in ECG recordings. | - Employ appropriate heart rate correction formulas for the specific animal model being used (e.g., Bazett's, Fridericia's, or individual correction).- Ensure proper electrode placement and a calm environment for the animals to obtain high-quality ECG signals. |
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and selective histamine H3 receptor antagonist and inverse agonist. By blocking the H3 autoreceptor, it enhances the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in the brain, which are involved in cognitive processes.
-
Q2: Why was the clinical development of this compound discontinued? A2: The development of this compound for human use was halted due to the observation of QT interval prolongation, a potentially dangerous cardiac side effect that can increase the risk of serious arrhythmias.[1]
Dosage and Administration
-
Q3: What is a typical dose range for this compound in preclinical cognitive studies? A3: In rodent models, effective doses for cognitive enhancement have been reported in the range of 0.1 to 3.0 mg/kg.[4] However, the optimal dose will depend on the specific animal model, the cognitive task being assessed, and the route of administration.
-
Q4: How should this compound be prepared for in vivo administration? A4: this compound is poorly soluble in water. A common vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare solutions fresh for each experiment and use sonication to ensure complete dissolution.[3] For subcutaneous (s.c.) administration in rats, this compound has been diluted in 0.9% NaCl.[5]
Adverse Effects and Monitoring
-
Q5: What are the primary adverse effects to monitor for with this compound administration? A5: The most critical adverse effect is QT interval prolongation. Other potential side effects associated with H3 receptor antagonists include neuropsychiatric effects like insomnia, headache, and anxiety, as well as gastrointestinal issues.
-
Q6: How can I monitor for QT prolongation in my animal studies? A6: The gold standard for in vivo assessment of QT interval is through the use of telemetry in conscious, unrestrained animals, typically dogs or non-human primates. This allows for continuous ECG monitoring without the confounding effects of anesthesia or restraint stress.
-
Q7: Is there a known dose-response relationship for this compound and QT prolongation? A7: While it is established that this compound can cause QT prolongation, specific publicly available data detailing a precise dose-response curve for this effect is limited. Therefore, it is imperative for researchers to conduct their own dose-escalation studies to determine the safety margin for their specific experimental conditions.
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.
Objective: To determine the concentration-dependent inhibition of the hERG current by this compound and calculate the IC50 value.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Cell culture reagents.
-
External and internal patch clamp solutions.
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution in DMSO.
Methodology:
-
Cell Preparation: Culture hERG-expressing cells to 50-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Patch Clamp Recording:
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current. This repolarizing step is crucial for measuring the extent of channel block.
-
-
Drug Application:
-
Record baseline hERG currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Troubleshooting:
-
Unstable Recordings: Ensure a high-resistance seal (>1 GΩ) and stable access resistance. Use fresh solutions and healthy cells.
-
No hERG Current: Verify the expression of functional hERG channels in the cell line. Check the composition of the internal and external solutions.
-
High Variability: Perform recordings at a consistent temperature (e.g., 35-37°C) as hERG channel kinetics are temperature-sensitive.
In Vivo QT Interval Assessment in Conscious Dogs via Telemetry
This protocol outlines a robust method for evaluating the in vivo effects of this compound on the QT interval in a relevant large animal model.
Objective: To determine the dose-dependent effect of this compound on the heart rate-corrected QT (QTc) interval.
Materials:
-
Male beagle dogs surgically implanted with telemetry transmitters.
-
Telemetry data acquisition and analysis system.
-
This compound formulation for oral or intravenous administration.
-
Positive control known to prolong the QT interval (e.g., moxifloxacin).
-
Vehicle control.
Methodology:
-
Animal Acclimatization: Allow dogs to acclimate to the study environment to minimize stress.
-
Study Design: Use a crossover design where each dog receives the vehicle, a positive control, and multiple doses of this compound in a randomized order, with an adequate washout period between treatments.
-
Baseline Recording: Record at least 24 hours of baseline ECG data before the first treatment.
-
Drug Administration: Administer the designated treatment (vehicle, positive control, or this compound) at the same time each day.
-
ECG Data Collection: Continuously record ECG data for at least 24 hours post-dose.
-
Data Analysis:
-
Extract high-quality ECG segments for analysis.
-
Measure the RR and QT intervals.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's or an individual dog-specific correction factor).
-
Calculate the change in QTc from the time-matched baseline for each treatment group.
-
Perform statistical analysis to compare the effects of different doses of this compound to the vehicle control.
-
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points to correlate plasma drug concentrations with changes in QTc.
Troubleshooting:
-
Noisy ECG Signal: Check the integrity of the telemetry implant and ensure a good connection. Minimize environmental disturbances.
-
Significant Heart Rate Changes: Heart rate fluctuations can complicate QTc interpretation. The use of a robust heart rate correction method is critical.
-
Lack of Effect: Verify the formulation and administration route to ensure adequate drug exposure.
Data Presentation
Due to the proprietary nature of preclinical safety data, specific dose-response tables for this compound's effect on QT prolongation are not publicly available. However, researchers should aim to generate data in the following formats to facilitate clear interpretation and comparison.
Table 1: In Vitro hERG Inhibition by this compound
| Concentration (µM) | % Inhibition (Mean ± SEM) |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC50 (µM) |
Table 2: In Vivo QTc Interval Changes in Conscious Dogs Following this compound Administration
| Dose (mg/kg) | Maximum Change in QTc from Baseline (ms) (Mean ± SEM) | Time to Maximum Effect (hours) |
| Vehicle | ||
| Positive Control | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an H3 receptor antagonist.
Experimental Workflow for Assessing Cardiac Safety
Caption: Integrated workflow for evaluating the cardiac safety of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
Technical Support Center: Mitigating QT Prolongation Risk with ABT-239 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the risk of QT prolongation associated with ABT-239 and its analogs. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and illustrative diagrams.
I. Frequently Asked Questions (FAQs)
Q1: What is QT prolongation and why is it a concern with this compound analogs?
The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize. Prolongation of this interval can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1] this compound, a potent histamine (B1213489) H3 receptor antagonist, demonstrated significant potential in preclinical models for cognitive disorders; however, its clinical development was halted due to observations of QT prolongation.[2] Therefore, for any analog of this compound being considered for therapeutic development, a thorough assessment and mitigation of the QT prolongation risk is a critical step.
Q2: What is the primary mechanism of QT prolongation for compounds like this compound?
For many non-cardiac drugs, including some histamine H3 receptor antagonists, QT prolongation is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays this repolarization, leading to a lengthened QT interval. Non-imidazole H3 antagonists, a class to which this compound belongs, have been associated with hERG channel interactions.[3]
Q3: What are the general medicinal chemistry strategies to reduce hERG liability?
Several medicinal chemistry strategies can be employed to reduce the hERG inhibitory activity of lead compounds. These approaches primarily focus on modifying the physicochemical properties of the molecule to decrease its affinity for the hERG channel. Key strategies include:
-
Reducing Lipophilicity: High lipophilicity is often correlated with increased hERG binding. Reducing the compound's LogP by introducing polar functional groups or removing greasy moieties can be an effective strategy.
-
Modulating Basicity: Many hERG blockers are basic amines. Lowering the pKa of a basic nitrogen atom can decrease the ionic interaction with the channel. This can be achieved by introducing electron-withdrawing groups near the basic center.
-
Introducing Polar Groups: The addition of polar functional groups, such as hydroxyl or carboxyl groups, can disrupt the hydrophobic interactions that often drive hERG binding.
-
Conformational Constraint: Rigidifying the molecular structure can sometimes prevent the adoption of a conformation that is favorable for binding to the hERG channel.
Q4: How can I assess the QT prolongation risk of my this compound analogs?
A tiered approach is typically used to assess the risk of QT prolongation:
-
In Silico Modeling: Computational models can predict the likelihood of a compound binding to the hERG channel based on its structure.
-
In Vitro hERG Assay: The primary in vitro screen is the patch-clamp electrophysiology assay on cells expressing the hERG channel. This assay determines the concentration of the compound that inhibits the hERG current by 50% (IC50).
-
Ex Vivo Studies: Isolated heart preparations, such as the Langendorff-perfused heart, can be used to assess the effect of a compound on the cardiac action potential and the ECG in a more integrated system.
-
In Vivo Cardiovascular Studies: The definitive preclinical assessment involves in vivo studies in conscious animals, typically dogs or non-human primates, equipped with telemetry to continuously monitor the ECG and other cardiovascular parameters after drug administration.
Q5: What is a typical integrated risk assessment workflow for cardiovascular safety?
An integrated risk assessment combines data from various assays to make an informed decision about the cardiovascular safety of a compound. A typical workflow is as follows:
Caption: Integrated cardiovascular risk assessment workflow.
II. Troubleshooting Guide
Problem 1: My lead this compound analog shows significant hERG inhibition (low IC50 value). What are my next steps?
-
Structural Analysis: Examine the structure of your compound to identify potential hERG pharmacophores (e.g., a basic amine and a lipophilic region).
-
SAR Exploration: Synthesize a small set of analogs with systematic modifications based on the medicinal chemistry strategies outlined in FAQ 3. For example, reduce the basicity of the pyrrolidine (B122466) nitrogen or introduce polarity to the benzofuran (B130515) or benzonitrile (B105546) moieties.
-
Re-testing: Evaluate the new analogs in the hERG patch-clamp assay to determine if the modifications have reduced hERG liability while maintaining H3 receptor affinity.
Problem 2: My compound has a borderline hERG IC50. How do I decide whether to proceed?
-
Calculate the Safety Margin: Determine the therapeutic safety margin by comparing the hERG IC50 to the anticipated efficacious plasma concentration. A larger safety margin (e.g., >30-fold) provides greater confidence.
-
Multi-Ion Channel Profiling: Assess the compound's activity on other cardiac ion channels (e.g., sodium and calcium channels). Blockade of inward currents could potentially counteract the effects of hERG inhibition.
-
Proceed to In Vivo Studies: If the safety margin is acceptable and there are no other red flags, an in vivo telemetry study in a sensitive species like the dog is warranted to assess the actual effect on the QT interval.
Problem 3: I'm observing conflicting results between my in vitro and in vivo QT assays. What could be the reason?
-
Metabolism: The compound may be metabolized in vivo to a substance with different hERG activity. Investigate the metabolic profile of your compound.
-
Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to interact with the hERG channel in vivo.
-
Multi-channel Effects: As mentioned above, effects on other ion channels in vivo could be masking or exacerbating the effects of hERG blockade.
-
Pharmacokinetics: The concentration-time profile of the drug in the plasma may not be reaching levels that would cause significant QT prolongation.
III. Experimental Protocols
Protocol 1: In Vitro hERG Manual Patch-Clamp Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use an internal solution containing potassium and an external solution that supports cell viability and ion channel function.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound in the external solution to achieve a range of concentrations.
-
Apply each concentration to the cell for a sufficient duration to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline (vehicle control) and plot the concentration-response curve.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Caption: Workflow for hERG patch-clamp assay.
Protocol 2: In Vivo QT Assessment in Conscious Dogs via Telemetry
Objective: To evaluate the effect of a test compound on the QT interval and other cardiovascular parameters in a conscious, free-moving animal model.
Methodology:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters.
-
Housing and Acclimatization: House the animals in a controlled environment and allow for acclimatization to the study procedures.
-
Dosing and Data Collection:
-
Administer the test compound (and vehicle control) via the intended clinical route (e.g., oral).
-
Continuously record ECG, heart rate, and blood pressure via telemetry for a defined period (e.g., 24 hours) post-dose.
-
-
Data Analysis:
-
Extract and analyze the ECG data to determine the QT interval.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's, or an individual-specific correction).
-
Compare the QTc intervals at different time points and dose levels to the vehicle control to identify any significant prolongation.
-
Protocol 3: Ex Vivo Langendorff Isolated Heart Assay
Objective: To assess the direct effects of a test compound on the electrophysiology and contractility of an isolated, perfused heart.
Methodology:
-
Heart Isolation: Excise the heart from a suitable animal model (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Data Acquisition:
-
Record a pseudo-ECG from the surface of the heart.
-
Measure left ventricular pressure using an intraventricular balloon.
-
Monitor coronary flow.
-
-
Compound Administration: Introduce the test compound into the perfusate at increasing concentrations.
-
Data Analysis: Analyze the effects of the compound on the QT interval, heart rate, and contractile function.
IV. Data Presentation
The following table presents hypothetical data for a series of this compound analogs to illustrate the impact of structural modifications on H3 receptor affinity and hERG inhibition.
| Compound | R1 Modification | R2 Modification | H3 Ki (nM) | hERG IC50 (µM) |
| This compound | H | H | 1.5 | 0.8 |
| Analog 1 | -OH | H | 2.1 | 5.2 |
| Analog 2 | H | -COOH | 3.5 | >30 |
| Analog 3 | F | H | 1.8 | 1.5 |
| Analog 4 | H | -CH2OH | 2.5 | 12.7 |
This is illustrative data and does not represent actual experimental results.
V. Mandatory Visualizations
Caption: Binding of a hypothetical this compound analog to the hERG channel pore.
Caption: Decision-making tree for lead optimization of this compound analogs.
References
Technical Support Center: Troubleshooting Inconsistent Results in ABT-239 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in behavioral studies involving the H3 receptor antagonist/inverse agonist, ABT-239.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2][3][4] The H3 receptor is primarily located in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[5][6] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[5][6][7] As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of these neurotransmitters, which is thought to underlie its pro-cognitive and wakefulness-promoting effects.[1][7][8]
Q2: What are the reported therapeutic potentials of this compound?
A2: Preclinical studies have suggested that this compound has potential therapeutic applications in a range of central nervous system disorders. Its cognition-enhancing properties have been investigated for conditions like Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[1][3] However, its development for human use was discontinued (B1498344) due to cardiac side effects (QT prolongation) observed in clinical trials.[1] It is now primarily used as a research tool to investigate the role of the H3 receptor.[1]
Q3: Are inconsistent behavioral effects with this compound expected?
A3: Yes, some variability in the behavioral effects of this compound can be expected. One study found that while this compound could prevent stress-induced spatial memory impairments, it might impair memory in unstressed animals under certain conditions, suggesting that the drug's effects can be context-dependent.[9][10] Factors such as the animal's stress level, the specific behavioral paradigm employed, and the dose administered can all influence the outcome.
Troubleshooting Guides
Issue: Lack of Efficacy or Pro-cognitive Effect
Possible Cause 1: Inappropriate Dose
-
Troubleshooting: The effective dose of this compound can vary significantly depending on the behavioral assay and the animal species/strain. Review the literature for doses used in similar paradigms. For example, in rat pups, doses as low as 0.1 mg/kg have shown efficacy in the inhibitory avoidance test.[8][11] In adult and aged rats, effective doses for improving social memory ranged from 0.01-0.3 mg/kg and 0.3-1.0 mg/kg, respectively.[8] For attenuating hyperactivity in mice, a dose of 1.0 mg/kg has been used.[8] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Possible Cause 2: Timing of Administration
-
Troubleshooting: The timing of this compound administration relative to the behavioral test is critical. For assessing effects on memory acquisition, the compound is typically administered prior to the training session.[12] For memory consolidation, it would be given immediately after training.[12] Ensure the timing of your injections is consistent and appropriate for the cognitive domain you are investigating.
Possible Cause 3: Animal Strain and Species Differences
-
Troubleshooting: The genetic background of the animals can influence their response to pharmacological agents. The majority of preclinical studies with this compound have been conducted in rats and mice.[3][8] Be aware of potential strain differences in metabolism, receptor density, and baseline behavioral performance. If you are using a different strain from what is reported in the literature, you may need to adjust the dose and protocol accordingly.
Issue: High Variability in Behavioral Data
Possible Cause 1: Environmental Stressors
-
Troubleshooting: As noted, the animal's stress level can significantly impact the effects of this compound.[9][10] Ensure that animal handling is consistent and gentle to minimize stress. The testing environment should be quiet and have consistent lighting and temperature. Acclimatize the animals to the testing room and equipment before the experiment begins.
Possible Cause 2: Procedural Inconsistencies
-
Troubleshooting: Minor variations in the experimental procedure can introduce significant variability.[13][14] This includes the time of day for testing (circadian rhythms), the handling of the animals, and the specifics of the behavioral apparatus.[15] It is crucial to have a detailed and standardized protocol that all experimenters follow precisely. Blinding the experimenter to the treatment conditions is also a critical step to reduce unconscious bias.[14][16]
Possible Cause 3: Inappropriate Behavioral Task
-
Troubleshooting: The choice of behavioral assay should align with the intended cognitive domain being investigated. This compound has shown effects in tasks assessing attention, memory, and executive function.[8] Ensure the chosen task is sensitive to the expected pharmacological effect and that the animals are properly trained to perform the task. For complex tasks like the 5-CSRTT, ensure animals have reached a stable baseline performance before drug administration.[17][18]
Quantitative Data Summary
| Behavioral Assay | Species/Strain | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Inhibitory Avoidance | Rat Pups (SHR) | 0.1 - 1.0 | i.p. | Improved acquisition of inhibitory avoidance. | [8][11] |
| Social Memory | Adult Rats | 0.01 - 0.3 | i.p. | Improved social memory. | [8] |
| Social Memory | Aged Rats | 0.3 - 1.0 | i.p. | Improved social memory. | [8] |
| Prepulse Inhibition | Mice (DBA/2) | 1.0 - 3.0 | i.p. | Improved gating deficits. | [8] |
| Methamphetamine-induced Hyperactivity | Mice | 1.0 | i.p. | Attenuated hyperactivity. | [8] |
| Morris Water Maze | Rats | Not specified | i.p. | Improved spatial reference memory in stressed animals. | [9][10] |
| Barnes Maze | Rats | Not specified | i.p. | Beneficial effect on spatial memory in stressed animals. | [9][10] |
| Elevated Plus-Maze (Memory) | Mice | 0.1 - 3.0 | i.p. | Did not affect memory alone but augmented nicotine-induced memory enhancement. | [12] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is designed to assess recognition memory in rodents.
-
Habituation (Day 1-2):
-
Individually place each animal in the empty open-field arena (e.g., a 50x50x50 cm box) for 5-10 minutes each day for two consecutive days. This allows the animal to acclimate to the testing environment.
-
-
Training/Acquisition Phase (Day 3):
-
Administer this compound or vehicle at the predetermined dose and time before the training session.
-
Place two identical objects in the open-field arena at a fixed distance from each other.
-
Place the animal in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing/Retention Phase (Day 3 or 4):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.
-
One of the familiar objects from the training phase is replaced with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the novel and familiar objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each animal: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Five-Choice Serial Reaction Time Task (5-CSRTT)
This task assesses visuospatial attention and motor impulsivity.[17] It requires extensive training.
-
Habituation and Magazine Training:
-
Habituate the food-restricted animal to the operant chamber.
-
Train the animal to retrieve a food reward (e.g., a sugar pellet) from the magazine where it is delivered.
-
-
Initial Training:
-
Begin with a single aperture being illuminated for a long duration (e.g., 30 seconds). A nose poke to the illuminated aperture results in a food reward.
-
Gradually introduce all five apertures and reduce the stimulus duration as the animal's performance improves.
-
-
Baseline Training:
-
The animal is required to detect a brief light stimulus (e.g., 0.5-2 seconds) presented randomly in one of the five apertures.
-
A correct response (nose poke in the illuminated aperture within a limited hold period) is rewarded.
-
An incorrect response (nose poke in a non-illuminated aperture) results in a time-out period (e.g., 5 seconds of darkness).
-
A premature response (a response before the light stimulus) also results in a time-out.
-
An omission (failure to respond) is also recorded.
-
Training continues until the animal reaches a stable baseline performance (e.g., >80% accuracy and <20% omissions).
-
-
Drug Testing:
-
Once a stable baseline is achieved, administer this compound or vehicle before the test session.
-
Record the following key measures:
-
Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) * 100. A measure of attention.
-
Omissions (%): (Number of omitted trials / Total number of trials) * 100. A measure of inattention.
-
Premature Responses: The number of responses made before the stimulus presentation. A measure of impulsivity.
-
Correct Response Latency: The time taken to make a correct response.
-
Reward Collection Latency: The time taken to collect the reward after a correct response.
-
-
Visualizations
Caption: Mechanism of action of this compound on histamine H3 autoreceptors and heteroreceptors.
Caption: A logical workflow for troubleshooting inconsistent results in this compound behavioral studies.
References
- 1. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 15. benchchem.com [benchchem.com]
- 16. mcgill.ca [mcgill.ca]
- 17. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 18. The application of the 5-choice serial reaction time task for the assessment of visual attentional processes and impulse control in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-239 vehicle solution preparation and control experiments
Welcome to the ABT-239 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in the successful preparation and execution of experiments involving the histamine (B1213489) H3 receptor antagonist/inverse agonist, this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle solution for in vivo administration of this compound?
A1: A commonly used vehicle for in vivo administration of this compound is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[1]
Q2: How should I prepare the this compound vehicle solution?
A2: To prepare a 1 mL working solution, you can follow this protocol:
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This will result in a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[2]
Q3: What is the solubility of this compound in common solvents?
Q4: How should I store this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the day of use.[2]
Q5: What are the typical dosages of this compound used in animal studies?
A5: The dosage of this compound can vary depending on the animal model and the research question. However, a range of 0.1 to 3 mg/kg administered intraperitoneally (i.p.) has been frequently reported in studies with mice and rats.[2][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during vehicle solution preparation. | The order of solvent addition is incorrect, or mixing is insufficient. | Ensure that the solvents are added in the correct sequence (DMSO stock into PEG300, then Tween 80, and finally saline).[2] Mix thoroughly after each addition. Gentle warming (to 37°C) or sonication can also help in dissolving the compound.[1][4] |
| The prepared in vivo formulation appears cloudy or has precipitated. | The solubility limit in the final vehicle mixture has been exceeded. | Try preparing a more dilute solution. If a higher concentration is necessary, consider alternative formulation strategies for poorly soluble compounds, such as creating a suspension or a lipid-based formulation.[9] |
| Inconsistent or lack of expected efficacy in in vivo experiments. | 1. Degradation of the compound. 2. Improper administration. 3. The integrity of the brain histamine system in the animal model is compromised. | 1. Always prepare the working solution fresh on the day of the experiment.[2] 2. Ensure proper intraperitoneal injection technique to avoid administration into the gut or other organs. 3. Studies have shown that the pro-cognitive effects of this compound are dependent on an intact brain histamine system.[10] Consider this factor in your experimental design and animal model selection. |
| Unexpected behavioral side effects in animals. | The observed effects may be context-dependent or related to the animal's stress level. | This compound has been shown to have differential effects on memory in stressed versus non-stressed animals.[7][8][11] Carefully control for environmental stressors and consider the motivational state of the animals in your behavioral paradigms. While this compound has been reported to lack locomotor-stimulant effects in some studies, it is always important to include appropriate behavioral controls to rule out confounding effects on motor activity.[12] |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 90 mg/mL (272.38 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| In Vivo Formulation Concentration | 3.3 mg/mL (9.99 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| Stock Solution Storage (-80°C) | Up to 2 years | [2] |
| Stock Solution Storage (-20°C) | Up to 1 year | [2] |
| Working Solution Stability | Prepare fresh daily | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid this process.[1]
-
-
Prepare Vehicle Solution (for a 2.5 mg/mL final concentration):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300. Vortex until the solution is homogeneous.
-
Add 50 µL of Tween 80 to the mixture and vortex again to ensure it is well-dispersed.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation. The final volume will be 1 mL.[2]
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation. If precipitation occurs, try gentle warming or sonication.
-
This working solution should be prepared fresh on the day of the experiment.
-
Protocol 2: In Vivo Administration and Control Experiment
Materials:
-
Prepared this compound working solution
-
Prepared vehicle control solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline without this compound)
-
Experimental animals (e.g., mice or rats)
-
Appropriately sized syringes and needles (e.g., 25-27 gauge for mice)
Procedure:
-
Animal Groups:
-
Divide the animals into at least two groups: a treatment group that will receive this compound and a control group that will receive the vehicle solution.
-
-
Dosing:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for a 3 mg/kg dose and a 2.5 mg/mL solution, a 25g mouse would receive 30 µL).
-
-
Administration:
-
Administer the this compound solution or the vehicle control solution via intraperitoneal (i.p.) injection.
-
The injection should be made into the lower quadrant of the abdomen, taking care to avoid the internal organs.
-
-
Post-Administration Monitoring and Behavioral Testing:
-
Monitor the animals for any adverse reactions.
-
Proceed with the planned behavioral or physiological experiments at the appropriate time point after administration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways.
Caption: In vivo experimental workflow.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 8. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of ABT-239 on locomotor activity in control animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of ABT-239 on locomotor activity in control animals.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on spontaneous locomotor activity in control rats?
A1: Based on available preclinical data, this compound administered alone is not expected to significantly alter basal locomotor activity in control rats. Studies have shown that at doses of 0.3, 1, and 3 mg/kg, this compound did not cause statistically significant changes in the distance traveled by rats in an open field test[1]. Another study also reported no statistically significant differences in the number of crossings, rearings, or bar approaches in an open field test in non-stressed control rats pre-treated with this compound[2].
Q2: Are there specific behavioral parameters I should measure to assess locomotor activity after this compound administration?
A2: Yes, it is recommended to measure a range of parameters to get a comprehensive understanding of locomotor and exploratory behavior. Key parameters include horizontal activity (e.g., distance traveled or number of crossings) and vertical activity (e.g., number of rearings). Some studies also assess exploratory behavior by measuring parameters like bar approaches[2].
Q3: At what doses has this compound been shown to have no significant effect on basal locomotor activity?
A3: Studies in rats have reported no significant changes in basal locomotor activity at doses of 0.3, 1, and 3 mg/kg of this compound[1][3].
Troubleshooting Guide
Issue: I am observing a significant increase/decrease in locomotor activity in my control animals after this compound administration.
Possible Causes and Solutions:
-
Stress-Related Confounds: Unwanted stressors in the experimental environment can influence locomotor activity. Ensure that animals are properly habituated to the testing environment and handling procedures. One study that found no effect of this compound on locomotion was in non-stressed rats[2].
-
Off-Target Effects at Higher Doses: While tested doses up to 3 mg/kg have not shown a significant effect, higher, untested concentrations might lead to off-target effects. Verify that your dosing is accurate and consider running a dose-response curve to identify a potential threshold for locomotor effects.
-
Interaction with Other Factors: Although this compound alone may not affect locomotor activity, it could potentially interact with other experimental variables. For instance, this compound has been shown to enhance the locomotor hyperactivity induced by repeated nicotine (B1678760) administration[1][3]. Carefully review all experimental conditions for potential confounding factors.
-
Vehicle Effects: The vehicle used to dissolve this compound could have its own effects on locomotor activity. Always run a vehicle-only control group to ensure that the observed effects are due to this compound and not the vehicle.
Data on Locomotor Activity
Table 1: Effect of this compound on Basal Locomotor Activity in Rats
| Dose (mg/kg) | Animal Model | Key Findings on Locomotor Activity | Reference |
| 0.3, 1, 3 | Wistar Rats | No statistically significant changes in basal locomotor activity compared to vehicle-treated controls. | [1] |
| Not Specified | Wistar Rats | No statistically significant differences in the number of crossings, rearings, and bar approaches in non-stressed control animals. | [2] |
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is a synthesized example based on methodologies reported in the literature[1][2].
-
Apparatus: The open field apparatus typically consists of a square arena with walls to prevent escape. The floor is often divided into a grid of equal squares. The arena is equipped with photobeam detectors or an overhead video camera to track the animal's movement[1].
-
Animals: Male Wistar rats are commonly used[1][2]. They should be housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
-
Habituation: Prior to testing, animals should be habituated to the experimental room for at least one hour.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% NaCl) and administered, typically via subcutaneous or intraperitoneal injection, at the desired doses (e.g., 0.3, 1, 3 mg/kg)[1][4]. A control group should receive the vehicle only.
-
Testing Procedure:
-
Data Analysis:
-
The primary measures of locomotor activity are the total distance traveled (horizontal activity) and the number of rearings (vertical activity)[1][2].
-
Other exploratory behaviors, such as the number of line crossings and approaches to specific zones or objects (e.g., bar approaches), can also be quantified[2].
-
Statistical analysis, such as ANOVA, is used to compare the different treatment groups[1].
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on locomotor activity.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the histamine H3 receptor antagonist this compound on acute and repeated nicotine locomotor responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
Technical Support Center: Long-Term In Vivo Administration of ABT-239
This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for the long-term in vivo administration of ABT-239. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1] Its primary mechanism of action is the blockade of H3 autoreceptors on histaminergic neurons in the central nervous system (CNS). This blockade inhibits the negative feedback loop that normally suppresses histamine synthesis and release. Consequently, this compound enhances the release of histamine and other neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), in brain regions associated with cognition, such as the frontal cortex and hippocampus.[1] This neurochemical enhancement is believed to underlie its cognition-enhancing effects observed in preclinical models.[1]
Q2: What are the potential therapeutic applications of this compound investigated in preclinical studies?
Preclinical research has primarily focused on the potential of this compound for treating cognitive deficits associated with various neurological and psychiatric disorders. These include:
-
Alzheimer's Disease: By increasing acetylcholine release, this compound has been investigated for its potential to improve memory and cognitive function.
-
Attention Deficit Hyperactivity Disorder (ADHD): The modulation of dopamine and histamine levels in the prefrontal cortex suggests a potential role in improving attention and reducing hyperactivity.
-
Schizophrenia: this compound has been explored for its potential to address cognitive impairment associated with schizophrenia.[2]
Q3: What is the most critical consideration for the long-term in vivo administration of this compound?
The most critical consideration is the potential for cardiotoxicity, specifically QT interval prolongation. The clinical development of this compound for human use was discontinued (B1498344) due to this dangerous cardiac side effect observed in clinical trials.[1] Therefore, for any long-term in vivo studies in animals, rigorous cardiovascular monitoring is imperative.
Q4: What are the general pharmacokinetic properties of this compound in common preclinical species?
This compound has demonstrated favorable pharmacokinetic profiles in several animal models, including good oral bioavailability. Key parameters are summarized in the table below.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route of Administration | Dose (mg/kg) | Half-life (t½) | Oral Bioavailability (%) |
| Rat | Intravenous (i.v.) | 1 | 5 hours | 52-89% |
| Dog | Intravenous (i.v.) | 1 | 8 hours | 52-89% |
| Monkey | Intravenous (i.v.) | 1 | 29 hours | 52-89% |
Source: Esbenshade, T.A. et al. Exp Biol 2005[3]
Table 2: Effective Dose Ranges of this compound in Preclinical Cognitive Models
| Animal Model | Cognitive Domain | Effective Dose Range (mg/kg) | Route of Administration |
| Rat Pups | Inhibitory Avoidance | 0.1-1.0 | Not Specified |
| Adult Rats | Social Memory | 0.01-0.3 | Not Specified |
| Aged Rats | Social Memory | 0.3-1.0 | Not Specified |
| DBA/2 Mice | Prepulse Inhibition of Startle | 1.0-3.0 | Not Specified |
| Adult Rats | Acetylcholine Release (Frontal Cortex & Hippocampus) | 0.1-3.0 | Not Specified |
Source: Fox GB, et al. J Pharmacol Exp Ther. 2005[2]
Troubleshooting Guide
Issue 1: How should I prepare this compound for long-term in vivo administration?
Issue 2: I am planning a long-term study with this compound. What are the key parameters I should monitor for toxicity?
Answer: Given the known cardiotoxicity of this compound, cardiovascular monitoring is paramount.
-
Electrocardiogram (ECG): Continuous or frequent ECG monitoring in conscious, unrestrained animals using telemetry is the gold standard for assessing QT interval prolongation.
-
Heart Rate and Blood Pressure: These parameters should also be monitored regularly.
-
Clinical Observations: Daily monitoring for any signs of distress, changes in behavior, appetite, or body weight is essential.
-
Histopathology: At the end of the study, a thorough histopathological examination of the heart and other major organs should be performed to identify any potential tissue damage.
Issue 3: I have observed a potential increase in the QT interval in my study animals. What are my options?
Answer: An increase in the QT interval is a serious concern and requires immediate attention.
-
Confirm the Finding: Repeat the ECG measurements to confirm the observation.
-
Dose Reduction: Consider reducing the dose of this compound to see if the effect is dose-dependent.
-
Discontinuation: If the QT prolongation is significant or progressive, discontinuation of this compound administration is the safest course of action.
-
Consult a Veterinarian: A veterinarian with expertise in laboratory animal medicine should be consulted to ensure the welfare of the animals.
There is limited information on specific strategies to mitigate QT prolongation caused by H3 receptor antagonists in preclinical studies. The primary approach is careful dose selection and vigilant monitoring.
Issue 4: My animals are showing signs of hyperactivity or other unexpected behavioral changes. Is this related to this compound?
Answer: Yes, this is a possibility. As a histamine H3 receptor antagonist, this compound increases the levels of several excitatory neurotransmitters, which can lead to stimulant-like effects. In some preclinical studies, H3 receptor antagonists have been shown to potentiate hyperactivity induced by other stimulants.[4] Careful behavioral observation is crucial. If hyperactivity is a concern, consider:
-
Dose adjustment: Lowering the dose may mitigate these effects.
-
Control for environmental stimuli: Ensure the housing and testing environments are not overly stimulating.
-
Include appropriate behavioral assays: A comprehensive battery of behavioral tests can help to characterize the nature of any observed changes.
Experimental Protocols
Protocol 1: Continuous Infusion of this compound in Rats using Osmotic Pumps
This protocol provides a general framework. Specific details should be optimized for your experimental design.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
This compound Formulation (Example):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For the final infusion solution, dilute the stock in a vehicle such as a mixture of PEG300, Tween 80, and sterile saline. The final concentration of DMSO should be minimized.
-
Ensure the final solution is sterile-filtered.
-
-
Osmotic Pump Selection and Preparation:
-
Choose an appropriate ALZET® osmotic pump model based on the desired infusion duration and flow rate.
-
Fill the pumps with the this compound formulation under sterile conditions according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Shave and sterilize the surgical area (e.g., subcutaneously on the back, or intraperitoneally).
-
Make a small incision and create a subcutaneous pocket or enter the peritoneal cavity.
-
Insert the primed osmotic pump.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal daily for signs of pain, infection, or other complications.
-
Ensure the animal has free access to food and water.
-
Protocol 2: Monitoring QT Interval in Conscious Rats
-
Telemetry Implantation:
-
Surgically implant a telemetry device capable of recording ECG data in conscious, freely moving rats. This should be done several weeks before the start of the this compound administration to allow for full recovery.
-
-
Baseline Data Collection:
-
Record baseline ECG data for at least 24-48 hours before the start of the experiment to establish a normal diurnal rhythm for each animal.
-
-
Data Acquisition during this compound Administration:
-
Continuously record ECG data throughout the long-term administration of this compound.
-
-
Data Analysis:
-
Analyze the ECG recordings to determine the heart rate and measure the QT interval.
-
Correct the QT interval for heart rate (QTc) using a validated formula for rodents (e.g., Bazett's or Fridericia's formula, though their direct applicability to rodents is debated and should be justified).
-
Compare the QTc values during this compound treatment to the baseline values for each animal.
-
Visualizations
Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.
Caption: Experimental workflow for long-term in vivo administration of this compound.
Caption: Troubleshooting logic for adverse events during long-term this compound administration.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ABT-239 and Ciproxifan for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in cognitive disorders. As a presynaptic autoreceptor and heteroreceptor, the H3R tonically inhibits the release of histamine and other key neurotransmitters involved in arousal, attention, and learning, including acetylcholine (B1216132) and dopamine (B1211576).[1][2][3] Consequently, H3R antagonists and inverse agonists, which block this inhibitory action, are being investigated for their potential as cognitive enhancers.[2] This guide provides a detailed comparison of two prominent H3R antagonists, ABT-239 and ciproxifan (B1662499), summarizing their pharmacological profiles and efficacy in preclinical models of cognition.
Mechanism of Action: H3 Receptor Inverse Agonism
Both this compound and ciproxifan function as potent and selective antagonists/inverse agonists at the H3 receptor.[4][5] The H3R exhibits high constitutive activity, meaning it can signal without an agonist.[2] Inverse agonists not only block the receptor but also reduce this baseline activity, leading to a more robust disinhibition of neurotransmitter release. By blocking presynaptic H3 autoreceptors on histaminergic neurons and heteroreceptors on other neuronal populations (e.g., cholinergic, dopaminergic), these compounds increase the synaptic availability of histamine, acetylcholine, and dopamine in brain regions critical for cognition, such as the frontal cortex and hippocampus.[4][6][7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and ciproxifan based on available preclinical research.
Table 1: Receptor Binding and Potency
| Parameter | This compound | Ciproxifan |
| H3R Binding Affinity (pKi) | Human: 9.4-9.5[6][9][10] | - |
| Rat: 8.9[6][9][10] | - | |
| H3R Binding Affinity (Ki) | - | 0.7 nM (rat brain)[11] |
| 0.5 - 1.9 nM (rat synaptosomes, guinea pig ileum)[5] | ||
| Functional Antagonism (pKb) | Human: 7.9-9.0[9] | - |
| Rat: 7.6-8.3[9] | - | |
| Inverse Agonism (pEC50) | Human: 8.2[9] | - |
| Rat: 8.9[9] | - | |
| Functional Antagonism (IC50) | - | 9.2 nM[11] |
Table 2: Preclinical Efficacy in Cognitive Models
| Cognitive Domain | Model / Test | This compound Effective Dose (mg/kg) | Ciproxifan Effective Dose (mg/kg) |
| Learning & Memory | Inhibitory Avoidance (Rat Pups) | 0.1 - 1.0[6] | - |
| Social Memory (Adult & Aged Rats) | 0.01 - 1.0[6] | - | |
| Spatial Memory (APP Tg2576 Mice) | - | 3.0[8][12] | |
| Object Recognition (APP Tg2576 Mice) | - | 3.0[12] | |
| Memory Acquisition & Consolidation (Mice) | 0.1 - 3.0 (augments nicotine (B1678760) effect)[13][14] | - | |
| Spatial Working Memory (Ketamine-induced deficit) | Attenuated deficits[15] | - | |
| Attention | Five-Choice Task (Rats) | - | Enhanced attention[5] |
| Sensorimotor Gating | Prepulse Inhibition (DBA/2 Mice) | 1.0 - 3.0[6] | Enhanced prepulse inhibition[11] |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | Ciproxifan |
| Class | Non-imidazole[4] | Imidazole[7] |
| Oral Bioavailability | Rat, Dog, Monkey: 52-89%[9] | Mouse: 62%[5] |
| Half-life (t1/2) | Rat, Dog, Monkey: 4-29 hours[9] | Mouse: Distribution phase: 13 min; Elimination phase: 87 min[11] |
Experimental Protocols
This compound: Inhibitory Avoidance in Rat Pups
-
Objective: To assess the effect of this compound on the acquisition of an inhibitory avoidance task.
-
Subjects: Rat pups.
-
Methodology: The inhibitory avoidance test is a fear-motivated task where animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). This compound was administered at doses ranging from 0.1 to 1.0 mg/kg. The latency to enter the aversive compartment is measured as an index of memory.
-
Results: this compound demonstrated a significant improvement in the acquisition of this task, indicating enhanced learning and memory.[6]
Ciproxifan: Object Recognition in APP Tg2576 Mice
-
Objective: To determine if ciproxifan could reverse cognitive deficits in a transgenic mouse model of Alzheimer's disease.
-
Subjects: APP Tg2576 mice, which model aspects of Alzheimer's pathology.
-
Methodology: The object recognition task assesses an animal's ability to recognize a novel object in a familiar environment. Mice were first familiarized with two identical objects. After a retention interval, one of the objects was replaced with a novel one. The time spent exploring the novel object versus the familiar one is a measure of recognition memory. Ciproxifan was administered acutely at a dose of 3.0 mg/kg.
-
Results: Ciproxifan treatment reversed the impairment in object recognition observed in the APP Tg2576 mice, demonstrating its potential to ameliorate cognitive deficits.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of H3 Receptor Antagonism
References
- 1. Ciproxifan - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 5. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. frontiersin.org [frontiersin.org]
A Comparative Guide to the Efficacy of ABT-239 and Other H3R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including cognitive impairments, schizophrenia, and attention deficit hyperactivity disorder (ADHD). As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters. Antagonists of this receptor have been shown to enhance neurotransmitter release, thereby improving cognitive function and exerting other beneficial neurological effects. Among the numerous H3R antagonists developed, ABT-239, a non-imidazole compound, has been extensively studied for its potent and selective activity. This guide provides an objective comparison of the efficacy of this compound with other notable H3R antagonists, supported by experimental data.
Comparative Efficacy and Pharmacological Profile
This compound is a potent and selective H3R antagonist/inverse agonist with high affinity for both human and rat H3 receptors.[1][2][3] It exhibits over 1000-fold selectivity against other human histamine receptors (H1, H2, and H4).[1] Preclinical studies have demonstrated its broad efficacy in various animal models of cognition and schizophrenia.[4]
Quantitative Comparison of H3R Antagonists
The following table summarizes the binding affinities and in vivo efficacy of this compound in comparison to other well-characterized H3R antagonists.
| Compound | Class | Human H3R Binding Affinity (pKi) | Rat H3R Binding Affinity (pKi) | Efficacy in Inhibitory Avoidance (Rat Pups, mg/kg) | Efficacy in Social Memory (Adult Rats, mg/kg) |
| This compound | Non-imidazole | 9.4 - 9.5[1][4] | 8.9[1][4] | 0.1 - 1.0[4] | 0.01 - 0.3[4] |
| Thioperamide (B1682323) | Imidazole (B134444) | - | - | >10[4] | - |
| Ciproxifan | Imidazole | - | - | >3[4] | - |
| A-304121 | Non-imidazole | - | - | >10[4] | - |
| A-317920 | Non-imidazole | - | - | >10[4] | - |
| A-349821 | Non-imidazole | - | - | >10[4] | - |
| Pitolisant (BF2.649) | Piperidinylpropoxyalkylphenyl | - | - | - | - |
Data compiled from multiple preclinical studies. Direct comparative studies under identical conditions may yield different absolute values, but the relative potencies are expected to be consistent.
As evidenced by the data, this compound demonstrates a significantly higher potency in preclinical cognitive models compared to earlier imidazole and non-imidazole H3R antagonists.[4] For instance, in the inhibitory avoidance test, a measure of learning and memory, this compound was effective at doses 10- to 150-fold lower than compounds like thioperamide and ciproxifan.[4]
Mechanism of Action and Signaling Pathways
H3R antagonists, including this compound, exert their effects by blocking the inhibitory actions of presynaptic H3 autoreceptors on histaminergic neurons and H3 heteroreceptors on other neurons.[5] This blockade leads to an increased release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576) in brain regions crucial for cognition and attention, including the frontal cortex and hippocampus.[4][6]
The signaling cascade initiated by H3R activation is complex and involves multiple pathways. The receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[6][7] H3R stimulation also activates the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[6][7][8] H3R antagonists, by blocking these actions, can modulate downstream signaling cascades that are critical for neuronal function and plasticity.
Experimental Protocols
The evaluation of H3R antagonists like this compound relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human or rat H3 receptors are prepared.
-
Radioligand Binding: Membranes are incubated with a radiolabeled H3R ligand (e.g., --INVALID-LINK---α-methylhistamine) and varying concentrations of the unlabeled test compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Models: Inhibitory Avoidance Task
Objective: To assess the effect of the test compound on learning and memory.
Methodology:
-
Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by an opening. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: A rat pup is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before or after the acquisition trial.
-
Retention Trial: After a set period (e.g., 24 hours), the pup is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: An increase in the latency to enter the dark compartment in the drug-treated group compared to the vehicle group indicates improved memory retention.
Clinical Development and Future Perspectives
While this compound demonstrated robust preclinical efficacy, its clinical development was halted due to observations of QT prolongation, a potential cardiovascular side effect.[2][6] Nevertheless, it remains a valuable tool for preclinical research to further elucidate the role of the H3R in various CNS functions.
Other H3R antagonists have progressed further in clinical trials. Pitolisant (Wakix®) is approved for the treatment of narcolepsy in adults. The development of H3R antagonists continues to be an active area of research, with efforts focused on identifying compounds with improved safety profiles and efficacy for a broader range of neurological and psychiatric disorders. The insights gained from the study of compounds like this compound have been instrumental in advancing the field and informing the design of next-generation H3R-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of ABT-239 and Thioperamide: Efficacy, Pharmacokinetics, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent histamine (B1213489) H3 receptor (H3R) antagonists: ABT-239 and thioperamide (B1682323). Both compounds have been instrumental in elucidating the role of the central histaminergic system in various physiological and pathological processes. This document synthesizes key experimental findings to offer a comparative overview of their efficacy in cognitive and behavioral models, their pharmacokinetic profiles, and their underlying mechanisms of action. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
At a Glance: Key Differences
| Feature | This compound | Thioperamide |
| Potency (Cognition) | High (10- to 150-fold more potent than thioperamide in inhibitory avoidance test)[1] | Moderate[1] |
| Selectivity | High for H3 receptor[1] | Selective for H3 receptor, but also shows affinity for H4 receptor[2] |
| Pharmacokinetics | Favorable, with good oral bioavailability and longer half-life across species[3][4] | Dose-dependent pharmacokinetics and brain penetration[5] |
| Mechanism of Action | H3 receptor antagonist/inverse agonist; modulates GSK-3β signaling[6] | H3 receptor antagonist; effects can be mediated by H1 and H2 receptors and increases kynurenic acid production[5][7][8] |
Efficacy in In Vivo Models
Cognitive Enhancement
Both this compound and thioperamide have demonstrated pro-cognitive effects in various animal models. However, direct comparative studies suggest a significant potency advantage for this compound.
| In Vivo Model | This compound | Thioperamide | Reference |
| Inhibitory Avoidance Test (Rat Pups) | Improved acquisition at 0.1-1.0 mg/kg; 10- to 150-fold more potent than thioperamide.[1] | Effective at higher doses.[1] | [1] |
| Social Memory (Rats) | Improved at 0.01-0.3 mg/kg (adult) and 0.3-1.0 mg/kg (aged).[1] | Shown to improve memory consolidation.[9][10] | [1][9][10] |
| Scopolamine-Induced Amnesia (Mice) | Not directly compared in the same study, but H3R antagonists, in general, are effective. | Prevents amnesia.[11] | [11] |
Locomotor Activity
The effects of this compound and thioperamide on locomotor activity present a more complex picture, with thioperamide showing dose-dependent and sometimes contradictory effects.
| In Vivo Model | This compound | Thioperamide | Reference |
| Spontaneous Locomotor Activity | No significant effect on basal locomotor activity at doses of 0.3-3 mg/kg in rats.[12][13] | Increased locomotor activity at 12.5 and 25 mg/kg in mice, but reduced activity at >75 mg/kg. At 2 mg/kg, it increased activity in rats, with no effect at 5 mg/kg.[9] In another study, 10 mg/kg had no effect on its own in mice.[14] | [5][9][12][14] |
| Stimulant-Induced Hyperactivity (Mice) | Attenuated methamphetamine-induced hyperactivity at 1.0 mg/kg.[1] | Inhibited amphetamine-, apomorphine-, and cocaine-induced hyperactivity in a dose-dependent manner (0.2-10 mg/kg).[14] | [1][14] |
Pharmacokinetic Profiles
This compound generally exhibits a more favorable pharmacokinetic profile compared to thioperamide, with better oral bioavailability and a longer half-life across different species.
| Parameter | This compound | Thioperamide | Reference |
| Oral Bioavailability | Good, ranging from 52% to 89% in rats, dogs, and monkeys.[3][4] | Not explicitly stated in the provided results, but its brain penetration is dose-dependent, suggesting variable absorption and/or first-pass metabolism. | [3][4] |
| Half-life (t½) | 5 hours (rats), 8 hours (dogs), 29 hours (monkeys) after IV administration.[3] | Dose-dependent; at 10 mg/kg in rats, the half-life is short (120 min), but it increases with higher doses. | [3] |
| Brain Penetration | Readily crosses the blood-brain barrier. | Dose-dependent; poor at low doses (10 mg/kg) and higher at increased doses in rats. |
Mechanisms of Action and Signaling Pathways
As H3 receptor antagonists, both this compound and thioperamide function by blocking the presynaptic inhibitory autoreceptors on histaminergic neurons, thereby increasing the synthesis and release of histamine. This, in turn, modulates the release of other key neurotransmitters involved in arousal, cognition, and other central nervous system functions, including acetylcholine, dopamine, and norepinephrine.[2][15]
This compound Signaling Pathway
This compound, beyond its primary action on the H3 receptor, has been shown to modulate intracellular signaling cascades, notably the GSK-3β pathway, which is implicated in neuronal plasticity and survival.[6]
Caption: this compound signaling cascade leading to cognitive enhancement.
Thioperamide Signaling Pathway
The in vivo effects of thioperamide are mediated not only by the increase in histamine release but also through the subsequent activation of other histamine receptors, namely H1 and H2.[5][7] Furthermore, thioperamide has been found to increase the production of kynurenic acid, an antagonist of the NMDA receptor.[8]
Caption: Thioperamide's signaling pathway and downstream effects.
Experimental Protocols
Inhibitory Avoidance Test
This test assesses learning and memory in rodents. The protocol involves an acquisition trial and a retention trial.
Caption: Workflow for the inhibitory avoidance test.
Protocol Details:
-
Animals: Rat pups are commonly used.
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by an opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: The animal is placed in the illuminated compartment. When it enters the dark compartment, it receives a brief, mild foot shock. The latency to enter the dark compartment is recorded.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the illuminated compartment, and the latency to re-enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
-
Drug Administration: Test compounds (this compound, thioperamide) or vehicle are typically administered intraperitoneally (i.p.) before the acquisition trial.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Caption: General workflow for in vivo microdialysis.
Protocol Details:
-
Animals: Typically rats or mice.
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) under anesthesia. Animals are allowed to recover from surgery.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula on the day of the experiment.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before (baseline) and after systemic or local administration of the test compound.
-
Analysis: The concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Locomotor Activity Test
This test is used to assess the effects of a compound on spontaneous or stimulant-induced motor activity.
Protocol Details:
-
Animals: Mice or rats.
-
Apparatus: An open-field arena, which is a square or circular enclosure. The arena is often equipped with infrared beams to automatically detect and record the animal's movements.
-
Procedure: Animals are placed in the center of the open-field arena, and their locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) is recorded for a specified duration.
-
Drug Administration: The test compound or vehicle is administered prior to placing the animal in the arena. For stimulant-induced hyperactivity studies, a psychostimulant (e.g., amphetamine) is administered after the test compound.
Conclusion
Both this compound and thioperamide are valuable pharmacological tools for investigating the role of the H3 receptor in the central nervous system. The available in vivo data suggest that this compound possesses a more favorable profile for potential therapeutic applications, particularly in the realm of cognitive enhancement, due to its higher potency and superior pharmacokinetic properties. Thioperamide, while a potent H3R antagonist, exhibits more complex dose-dependent effects and pharmacokinetics. The distinct downstream signaling pathways of these compounds may also contribute to their differential in vivo effects and warrant further investigation. This guide provides a foundational comparison to aid researchers in the selection and application of these important H3 receptor antagonists in their preclinical studies.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the H3 Antagonist, Thioperamide, on Behavioral Alterations Induced by Systemic MK-801 Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The behavioral and biochemical effects of thioperamide, a histamine H3-receptor antagonist, in a light/dark test measuring anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpccr.eu [jpccr.eu]
- 9. Effects of thioperamide on locomotor activity and on memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. if-pan.krakow.pl [if-pan.krakow.pl]
- 13. Effects of the histamine H3 receptor antagonist this compound on acute and repeated nicotine locomotor responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thioperamide, the selective histamine H3 receptor antagonist, attenuates stimulant-induced locomotor activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding and Selectivity of ABT-239 and A-304121
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists, ABT-239 and A-304121. The focus is on their receptor binding affinities and selectivity profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound and A-304121 are both potent and selective antagonists of the histamine H3 receptor, a key target in the central nervous system for modulating neurotransmitter release. While both compounds exhibit high affinity for the H3 receptor, they display distinct differences in their binding profiles across various species and their selectivity against other histamine receptor subtypes. This compound generally demonstrates higher affinity for the human H3 receptor and a very high degree of selectivity. A-304121, while also selective, shows a more pronounced species difference in its affinity for the H3 receptor.
Data Presentation: Receptor Binding and Selectivity Profile
The following table summarizes the quantitative data on the binding affinities (Ki) of this compound and A-304121 for human and rat histamine receptors.
| Compound | Receptor | Species | Ki (nM) | Selectivity (fold vs. hH3R) | Reference |
| This compound | H3 | Human | 0.4 | - | [1] |
| H3 | Rat | 1.26 | - | [1] | |
| H1 | Human | >400 | >1000 | [1] | |
| H2 | Human | >400 | >1000 | [1] | |
| H4 | Human | >400 | >1000 | [1] | |
| A-304121 | H3 | Human | 794 | - | |
| H3 | Rat | 2.5 | - | ||
| H1 | Human | 6310 | ~0.1 | ||
| H2 | Human | 2512 | ~0.3 | ||
| H4 | Human | >10,000 | <0.08 |
Note: Ki values were calculated from pKi values where necessary (Ki = 10^(-pKi) * 10^9). The selectivity fold for this compound against other human histamine receptors is based on the reported >1000-fold selectivity. The selectivity for A-304121 is calculated relative to its human H3R affinity.
Experimental Protocols
The binding affinity and selectivity data presented were primarily determined using radioligand binding assays . A generalized protocol for such an assay is outlined below.
Objective: To determine the binding affinity of a test compound (e.g., this compound or A-304121) for a specific receptor (e.g., histamine H3 receptor) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 or CHO cells transfected with the human or rat H3 receptor).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]Nα-methylhistamine for the H3 receptor).
-
Test compounds: this compound, A-304121.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization
Caption: Comparative receptor binding affinities of this compound and A-304121.
References
Unraveling the Mechanism of ABT-239: A Comparative Guide Based on Knockout Model Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histamine (B1213489) H3 receptor antagonist ABT-239 with other alternatives, supported by experimental data from knockout models. This analysis delves into the validation of this compound's mechanism of action, offering insights into its therapeutic potential.
This compound is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated pro-cognitive effects in a variety of preclinical models.[1] Its primary mechanism of action is understood to be the blockade of H3 autoreceptors, leading to an increased release of histamine and other neurotransmitters, such as acetylcholine (B1216132) and dopamine, in brain regions critical for cognition.[1] To rigorously validate this proposed mechanism, studies utilizing knockout (KO) animal models have been instrumental. This guide summarizes the key findings from these studies, compares this compound to other H3R antagonists, and provides detailed experimental protocols for the pivotal experiments.
Comparative Efficacy of H3 Receptor Antagonists
The following table summarizes the preclinical efficacy of this compound in comparison to other notable H3 receptor antagonists. The data highlights the pro-cognitive effects observed in various animal models.
| Compound | Animal Model | Behavioral Test | Effective Dose Range | Key Findings |
| This compound | Rat Pups | Five-Trial Inhibitory Avoidance | 0.1-1.0 mg/kg | Improved acquisition of inhibitory avoidance, demonstrating a 10- to 150-fold greater potency than thioperamide (B1682323) and ciproxifan.[1] |
| DBA/2 Mice | Prepulse Inhibition of Startle | 1.0-3.0 mg/kg | Improved gating deficits, a model relevant to schizophrenia.[1] | |
| Adult & Aged Rats | Social Memory | 0.01-1.0 mg/kg | Enhanced social memory.[1] | |
| Ciproxifan | Rat Pups | Five-Trial Inhibitory Avoidance | - | Less potent than this compound in improving inhibitory avoidance.[1] |
| Thioperamide | Rat Pups | Five-Trial Inhibitory Avoidance | - | Less potent than this compound in improving inhibitory avoidance.[1] |
| GSK189254 | Rats | Passive Avoidance, Water Maze, Object Recognition | 0.3-3 mg/kg p.o. | Significantly improved performance in diverse cognition paradigms. |
| Pitolisant | Swiss Mice | Prepulse Inhibition | - | Improved gating deficits in a schizophrenia model. |
Validation of Mechanism of Action in Knockout Models
The specificity of this compound's action on the histaminergic system has been elegantly demonstrated using histidine decarboxylase knockout (HDC-KO) mice, which are incapable of synthesizing histamine. Furthermore, the downstream signaling pathways have been investigated using α7 nicotinic acetylcholine receptor (nAChR) knockout mice.
Histidine Decarboxylase Knockout (HDC-KO) Mouse Model
In a key study, the pro-cognitive effects of this compound were completely abolished in HDC-KO mice, providing strong evidence that its mechanism of action is dependent on an intact brain histamine system.[2]
| Animal Model | Treatment | Behavioral Test | Key Finding |
| Wild-Type Mice | This compound | Object Recognition Test | Ameliorated cognitive performance.[2] |
| HDC-KO Mice | This compound | Object Recognition Test | Ineffective in improving cognitive performance.[2] |
α7 Nicotinic Acetylcholine Receptor (nAChR) Knockout Mouse Model
Studies have indicated that the therapeutic effects of H3R antagonists may involve the modulation of downstream signaling molecules such as Glycogen (B147801) Synthase Kinase 3β (GSK-3β). Research using α7 nAChR knockout mice has helped to dissect this pathway. While not a direct study on this compound, a study on a selective α7 agonist, A-582941, showed that the agonist-induced phosphorylation of GSK-3β at Serine 9 (an inhibitory phosphorylation) was absent in α7 nAChR knockout mice. This suggests that the signaling cascade leading to GSK-3β inhibition is dependent on the activation of α7 nAChRs.
| Animal Model | Treatment | Molecular Assay | Key Finding |
| Wild-Type Mice | α7 nAChR agonist (A-582941) | Immunohistochemistry for pS9-GSK3β | Increased phosphorylation of GSK3β at Serine 9.[3] |
| α7 nAChR KO Mice | α7 nAChR agonist (A-582941) | Immunohistochemistry for pS9-GSK3β | No increase in S9-GSK3β phosphorylation was observed.[3] |
Experimental Protocols
Object Recognition Test (ORT)
This test is used to evaluate cognitive function, particularly recognition memory, in rodents.
Procedure:
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for a period of 5-10 minutes in the absence of any objects to allow for acclimation to the new environment. This is typically done for 2-3 consecutive days.
-
Training/Familiarization Phase (T1): On the training day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is defined as the mouse directing its nose towards the object at a distance of ≤ 2 cm.
-
Test Phase (T2): After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), the mouse is returned to the arena. In this phase, one of the familiar objects is replaced by a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Western Blot Analysis for pS9-GSK3β
This technique is used to detect and quantify the level of phosphorylated GSK-3β in brain tissue samples.
Procedure:
-
Tissue Preparation: Brain regions of interest (e.g., cortex and hippocampus) are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated GSK-3β at Serine 9 (pS9-GSK3β). A separate membrane can be incubated with an antibody for total GSK-3β to serve as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Data Analysis: The resulting chemiluminescent signal is captured, and the band intensities are quantified using densitometry software. The level of pS9-GSK3β is typically normalized to the level of total GSK-3β or a housekeeping protein (e.g., β-actin).
Visualizing the Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for the Object Recognition Test.
Caption: Downstream signaling of H3R antagonists.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alpha7 nicotinic acetylcholine receptor activation regulates glycogen synthase kinase3beta and decreases tau phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Histamine H3 Receptor Antagonists in Preclinical Schizophrenia Models: A Focus on ABT-239 and A-317920
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical efficacy of the non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists, ABT-239 and A-317920, in animal models relevant to schizophrenia. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and development.
Histamine H3 receptor antagonists have emerged as a promising therapeutic avenue for addressing the cognitive and negative symptoms of schizophrenia, which are poorly managed by current antipsychotic medications.[1][2] These antagonists modulate the release of several key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine, acetylcholine, and histamine itself.[2] This guide focuses on two prominent non-imidazole H3R antagonists, this compound and A-317920, providing a comparative analysis of their preclinical data in models of schizophrenia. While direct comparative studies are limited, this document synthesizes available data to offer valuable insights into their respective profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and A-317920, including their binding affinities for histamine H3 receptors and their efficacy in preclinical models of cognitive deficits associated with schizophrenia.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor | Species | pKi / pKb | Reference |
| This compound | H3 | Human | 9.4 (pKi) | [3] |
| H3 | Rat | 8.9 (pKi) | [3] | |
| H3 (cAMP) | Human | 7.9 (pKb) | [3] | |
| H3 (cAMP) | Rat | 7.6 (pKb) | [3] | |
| H3 ([35S]GTPγS) | Human | 9.0 (pKb) | [3] | |
| H3 ([35S]GTPγS) | Rat | 8.3 (pKb) | [3] | |
| A-317920 | H3 | Human | 7.0 (pKi) | |
| H3 | Rat | 9.2 (pKi) | ||
| H3 (cAMP) | Human | 6.3 (pKb) | ||
| H3 (cAMP) | Rat | 9.1 (pKb) | ||
| H3 (synaptosome) | Rat | 9.3 (pKb) |
Table 2: Efficacy in Preclinical Models of Schizophrenia-Related Cognitive Deficits
| Model | Compound | Species | Dose Range (mg/kg) | Effect | Reference |
| Prepulse Inhibition (PPI) | This compound | Mouse | 1.0 - 3.0 | Improved gating deficits | |
| Social Memory | This compound | Rat (adult) | 0.01 - 0.3 | Improved social memory | |
| This compound | Rat (aged) | 0.3 - 1.0 | Improved social memory | ||
| NMDA Antagonist-Induced Deficits | This compound | Rat (MAM) | Not specified | Chronic treatment improved spontaneous alternation | [4][5][6] |
| This compound | Not specified | Not specified | Attenuated ketamine-induced deficits in spontaneous alternation | [4][5] | |
| This compound | Not specified | Not specified | Attenuated MK-801-induced impairments in inhibitory avoidance | [4][5] | |
| A-431404 | Not specified | Not specified | Attenuated ketamine-induced deficits in spontaneous alternation | [4][5] | |
| A-431404 | Not specified | Not specified | Attenuated MK-801-induced impairments in inhibitory avoidance | [4][5] | |
| Inhibitory Avoidance | A-317920 | Rat (SHR pups) | 3 - 10 | Significantly improved performance |
*Note: A-431404 is another potent, non-imidazole H3R antagonist. Data is included here due to the lack of direct comparative studies between this compound and A-317920 in these specific models.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Prepulse Inhibition (PPI) of Acoustic Startle
The PPI test assesses sensorimotor gating, a process that is deficient in schizophrenia patients.
-
Apparatus: Startle response system with a sound-attenuating chamber, a load cell platform to detect movement, a sound generator, and control software.
-
Procedure:
-
Acclimation: Mice are placed in the apparatus and allowed to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Habituation: A series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) are presented to stabilize the startle response.
-
Testing: The session consists of different trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) is presented alone.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, or 82 dB, 20 ms) is presented alone.
-
Prepulse-pulse trials: The weak prepulse stimulus precedes the strong startle pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle response is measured as the maximal peak amplitude of the platform movement. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Startle on pulse-alone trial) - (Startle on prepulse-pulse trial)] / (Startle on pulse-alone trial).
Social Recognition Memory Test
This test evaluates short-term social memory, a cognitive domain often impaired in schizophrenia.
-
Apparatus: A clean, standard rodent cage, identical to the home cage.
-
Procedure:
-
Habituation: The subject mouse is placed in the test cage for a 30-minute habituation period.
-
Training (T1): A juvenile "stimulus" mouse is introduced into the cage with the subject mouse for a 5-minute interaction period. The duration of social investigation (e.g., sniffing) by the subject mouse is recorded.
-
Inter-trial Interval (ITI): Both mice are returned to their home cages for a specific duration (e.g., 30 minutes to 2 hours).
-
Recall (T2): The subject mouse is returned to the test cage and is presented with the now-familiar stimulus mouse and a novel juvenile mouse. The time spent investigating each stimulus mouse is recorded.
-
-
Data Analysis: A social recognition memory is considered intact if the subject mouse spends significantly more time investigating the novel mouse compared to the familiar one. A discrimination index can be calculated: (Time with novel mouse - Time with familiar mouse) / (Total investigation time).
NMDA Receptor Antagonist-Induced Cognitive Deficits
Pharmacological models using NMDA receptor antagonists like MK-801 or phencyclidine (PCP) are widely used to induce schizophrenia-like cognitive deficits in rodents.[3][7][8][9][10][11][12][13][14][15][16]
-
Drug Administration:
-
MK-801: Typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 0.05 to 0.2 mg/kg.[8][12] The timing of administration depends on whether the study is assessing effects on acquisition or reversal of deficits.
-
Phencyclidine (PCP): Can be administered acutely or sub-chronically. A common regimen involves daily injections of 5-10 mg/kg for 7-14 days.[7][10][13][15][16]
-
-
Behavioral Testing: Following drug administration (and a washout period in sub-chronic studies), cognitive function is assessed using tasks such as:
-
Novel Object Recognition Test: Evaluates recognition memory.
-
Y-maze or T-maze Spontaneous Alternation: Assesses spatial working memory.
-
Morris Water Maze: Tests spatial learning and memory.
-
Inhibitory Avoidance: Measures fear-motivated memory.
-
-
Data Analysis: Performance in these tasks is compared between vehicle-treated and NMDA antagonist-treated animals to confirm the induction of a cognitive deficit. The effect of test compounds (e.g., this compound) is then evaluated by their ability to reverse these deficits.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of H3R antagonists and the experimental workflows used in their preclinical evaluation.
Caption: Mechanism of action of H3R antagonists in enhancing neurotransmitter release.
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
Caption: Workflow for evaluating compounds in an NMDA antagonist-induced cognitive deficit model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic phencyclidine administration induces schizophrenia-like changes in N-acetylaspartate and N-acetylaspartylglutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the glycine transporter-1 inhibitor NFPS and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-801 prevents cognitive and behavioral deficits produced by NMDA receptor overstimulation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the phencyclidine model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of clozapine, but not haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of ABT-239's Efficacy in Memory and Learning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the cognitive-enhancing effects of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist. By summarizing quantitative data from key preclinical studies and comparing its performance with other H3 receptor antagonists—ciproxifan (B1662499), thioperamide (B1682323), and the clinically approved pitolisant (B1243001)—this document serves as a valuable resource for researchers in the field of neuropharmacology and drug development. Detailed experimental protocols for the cited memory and learning paradigms are also included to facilitate replication and further investigation.
Introduction to this compound and the Role of Histamine H3 Receptor Antagonism in Cognition
This compound is a non-imidazole histamine H3 receptor antagonist that has demonstrated significant pro-cognitive effects in a variety of preclinical models.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), which are crucial for learning and memory processes.[2][3] By blocking the H3 receptor, antagonists like this compound increase the synaptic levels of these key neurotransmitters, thereby enhancing cognitive functions.[2][4] This guide synthesizes the available preclinical data to provide an objective comparison of this compound's efficacy against other notable H3 receptor antagonists.
Comparative Efficacy in Preclinical Models of Memory and Learning
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and other H3 receptor antagonists on memory and learning. The data is organized by the behavioral test paradigm.
Morris Water Maze (Spatial Learning and Memory)
The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents. The primary measure of learning is the escape latency, the time it takes for the animal to find a hidden platform in a pool of water.
| Compound | Species | Dosage | Model | Key Finding (Escape Latency) | Citation |
| This compound | Rat | Not Specified | Chronic Restraint Stress | Stressed rats pre-treated with this compound found the escape hole faster than control and stressed animals. | [5] |
| Ciproxifan | Mouse | 3.0 mg/kg | APPTg2576 (Alzheimer's Model) | APPTg2576 mice treated with ciproxifan had escape latencies indistinguishable from wild-type controls. | |
| Pitolisant | Mouse | 20 mg/kg/day | 5xFAD (Alzheimer's Model) | Significantly improved cognitive flexibility in the MWM. | [6] |
Novel Object Recognition Test (Recognition Memory)
The Novel Object Recognition (NOR) test assesses an animal's ability to recognize a novel object in a familiar environment. A higher discrimination index indicates better recognition memory.
| Compound | Species | Dosage | Model | Key Finding (Discrimination Index/Time with Novel Object) | Citation |
| This compound | Not Found | Not Found | Not Found | Data not available in the searched literature. | |
| Ciproxifan | Mouse | 3.0 mg/kg | APPTg2576 (Alzheimer's Model) | Reversed the significant impairment in the object recognition task observed in APPTg2576 mice. | |
| Thioperamide | Mouse | 5 mg/kg | APP/PS1 (Alzheimer's Model) | Reversed the significant decrease in time spent with the novel object in APP/PS1 mice (from 49.70% to 68.04%). | [1] |
| Pitolisant | Mouse | 10, 20 mg/kg | 5xFAD (Alzheimer's Model) | Showed enhanced cognitive ability in a dose-dependent manner. |
Passive Avoidance Test (Fear-Motivated Learning and Memory)
The passive avoidance test measures fear-motivated memory. A longer step-through latency to enter a previously shocked dark compartment indicates better memory of the aversive event.
| Compound | Species | Dosage | Model | Key Finding (Step-Through Latency) | Citation |
| This compound | Rat Pups | 0.1-1.0 mg/kg | Normal | Improved acquisition in a five-trial inhibitory avoidance test. | [1] |
| Thioperamide | Mouse | 15 mg/kg | Senescence-Accelerated Mice (SAM-P/8) | Significantly improved the response latency in SAM-P/8 mice. | [7] |
| Thioperamide | Mouse | 1.25-20 mg/kg | Normal | Exerted a dose-dependent facilitative effect on memory consolidation. | [8] |
| Thioperamide | Mouse | 20 mg/kg | Scopolamine-induced amnesia | Slightly ameliorated scopolamine-induced learning deficit. | [9] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Antagonist Signaling Pathway
Histamine H3 receptor antagonists, such as this compound, exert their pro-cognitive effects by modulating key intracellular signaling cascades. As presynaptic autoreceptors, H3 receptors are coupled to Gαi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This, in turn, suppresses the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation. By blocking this inhibitory pathway, H3 receptor antagonists increase histamine release. Furthermore, as heteroreceptors on non-histaminergic neurons, their blockade enhances the release of other neurotransmitters vital for cognition, such as acetylcholine and dopamine.
Experimental Workflow: Morris Water Maze
The Morris Water Maze is a standard procedure to evaluate spatial learning and memory. The workflow involves an acquisition phase where the animal learns the location of a hidden platform, followed by a probe trial to assess memory retention.
Experimental Workflow: Novel Object Recognition Test
The Novel Object Recognition test is a relatively low-stress method to assess recognition memory. The workflow consists of a habituation phase, a familiarization (training) phase, and a test phase.
Detailed Experimental Protocols
Morris Water Maze (MWM)
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A hidden escape platform (10-15 cm in diameter) is submerged approximately 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase: Rodents are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days). For each trial, the animal is placed into the water at one of four quasi-random starting positions, facing the wall of the pool. The animal is allowed to swim freely until it finds the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds to associate its location with the surrounding cues. The time to find the platform (escape latency) is recorded for each trial.
-
Probe Trial: Twenty-four hours after the final acquisition trial, the platform is removed from the pool, and the animal is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena (e.g., a 40x40x40 cm box) made of a non-porous material. A set of objects that are of similar size but differ in shape and texture are used.
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days prior to the training phase to acclimate to the environment.
-
Familiarization (Training) Phase: Two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 5-10 minutes). The total time spent exploring both objects is recorded.
-
Test Phase: After a specific inter-trial interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher positive index indicates better recognition memory.
Passive Avoidance Test
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
-
Acquisition (Training) Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The animal is then returned to its home cage.
-
Retention (Test) Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cutoff time (e.g., 300 seconds). A longer step-through latency is indicative of better memory for the aversive experience.
Conclusion
The compiled data indicates that this compound is a potent cognitive-enhancing agent, demonstrating efficacy in preclinical models of memory and learning. Its performance is comparable to, and in some cases, may exceed that of other H3 receptor antagonists like ciproxifan and thioperamide. The pro-cognitive effects of these compounds are attributed to their ability to increase the release of key neurotransmitters involved in cognitive processes through the blockade of the inhibitory histamine H3 receptor. Further comparative studies, particularly those including clinically relevant compounds like pitolisant in a wider range of cognitive paradigms, are warranted to fully elucidate the therapeutic potential of this compound for cognitive disorders. The detailed experimental protocols provided in this guide are intended to support such future research endeavors.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H3 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of thioperamide, a histamine H3 antagonist, on the step-through passive avoidance response and histidine decarboxylase activity in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of thioperamide on the cholinergic system and the step-through passive avoidance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating ABT-239's Pro-Cognitive Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the key findings related to the pro-cognitive effects of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. This document outlines the established efficacy of this compound in preclinical models and contrasts its performance with two notable alternatives: the acetylcholinesterase inhibitor Donepezil and another H3R antagonist, Pitolisant. Detailed experimental protocols for replicating these findings are provided, alongside quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Executive Summary
This compound has demonstrated robust pro-cognitive effects across a range of preclinical models, primarily by enhancing the release of key neurotransmitters, including acetylcholine (B1216132) and dopamine, in brain regions critical for learning and memory. Its mechanism of action as a histamine H3 receptor antagonist is a key differentiator from traditional cognitive enhancers like Donepezil. While both this compound and Donepezil show efficacy in improving cognitive performance, their effects are dependent on an intact brain histamine system, suggesting a convergent pathway involving the PI3K/Akt/GSK-3β signaling cascade. Pitolisant, another H3R antagonist approved for narcolepsy, also shows promise for cognitive enhancement, though direct comparative preclinical data with this compound in cognitive tasks is less established. This guide aims to provide the necessary details for researchers to replicate and build upon these pivotal findings.
Comparative Analysis of Pro-Cognitive Compounds
The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of this compound, Donepezil, and Pitolisant.
Table 1: Efficacy in Object Recognition Test (ORT)
| Compound | Species | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Mouse | 0.1-1.0 mg/kg, i.p. | Significantly ameliorated cognitive performance. | [1](--INVALID-LINK--) |
| Donepezil | Mouse | 1.0 mg/kg, i.p. | Ameliorated cognitive performance, effect blocked in histamine-deficient mice. | [1](--INVALID-LINK--) |
| Pitolisant | Mouse (5xFAD model) | 20 mg/kg/day for 15 days | Significantly improved recognition memory. | [2](--INVALID-LINK--) |
Table 2: Efficacy in Spatial Memory Tasks (Morris Water Maze/Barnes Maze)
| Compound | Species | Task | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Rat | Morris Water Maze & Barnes Maze | Not specified | Improved spatial reference memory in stressed animals. | [3](4--INVALID-LINK-- |
| Donepezil | Mouse (APP/PS1 model) | Morris Water Maze | Not specified | Significantly improved cognitive function. | [5](--INVALID-LINK--) |
| Pitolisant | Mouse (5xFAD model) | Morris Water Maze | 20 mg/kg/day | Significantly improved cognitive flexibility. | [6](--INVALID-LINK--) |
Table 3: Effects on Neurotransmitter Release (In Vivo Microdialysis)
| Compound | Species | Brain Region(s) | Dosing Regimen | Key Findings on Acetylcholine (ACh) Release | Reference(s) |
| This compound | Rat | Frontal Cortex, Hippocampus | 0.1-3.0 mg/kg | Enhanced acetylcholine release. | [7](--INVALID-LINK--) |
| Donepezil | Rat | Not specified | 3.0 mg/kg, p.o. | Acutely increased brain acetylcholine concentration. | [8](--INVALID-LINK--) |
| Pitolisant | Not specified | Not specified | Not specified | Indirectly enhances acetylcholine release. | (--INVALID-LINK--) |
Experimental Protocols
Object Recognition Test (ORT)
This test assesses a rodent's ability to recognize a novel object from a familiar one.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
Place the animal in the empty arena for 5-10 minutes to allow for familiarization with the environment. This is typically done 24 hours before the training phase.
-
-
Training/Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within a 2 cm radius of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM)
This task assesses spatial learning and memory.
Materials:
-
A large circular pool (e.g., 1.5-2 m in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
Video tracking system.
Procedure:
-
Acquisition Training:
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
In each trial, place the animal in the water at one of four randomized starting positions (N, S, E, W), facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the path taken.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During acquisition, a decrease in escape latency across days indicates learning.
-
In the probe trial, a significant preference for the target quadrant indicates spatial memory.
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Microdialysis probes.
-
A stereotaxic apparatus for probe implantation.
-
A syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
A fraction collector to collect dialysate samples.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for acetylcholine analysis.
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of acetylcholine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., this compound) and continue collecting samples to measure changes in acetylcholine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC-ED to quantify acetylcholine concentrations.
-
-
Data Analysis:
-
Express acetylcholine levels as a percentage of the baseline levels.
-
Visualizations
Signaling Pathway of this compound's Pro-Cognitive Effects
Caption: Signaling pathway of this compound.
Experimental Workflow for the Object Recognition Test
Caption: Object Recognition Test workflow.
Experimental Workflow for the Morris Water Maze
Caption: Morris Water Maze workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A-349821 vs. ABT-239: A Comparative Guide for H3 Receptor Research
For researchers investigating the histamine (B1213489) H3 receptor, the choice of a suitable antagonist or inverse agonist is critical. This guide provides a detailed comparison of two widely used non-imidazole H3 receptor ligands: A-349821 and ABT-239. Both compounds have been instrumental in elucidating the role of the H3 receptor in various physiological processes.
Overview
A-349821 is a potent and selective H3 receptor antagonist/inverse agonist with a favorable profile for in vivo studies and has been developed into a valuable radioligand, [3H]-A-349821, for receptor occupancy assessments.[1][2][3] this compound is another potent and selective non-imidazole H3 receptor antagonist/inverse agonist that has shown efficacy in preclinical models of cognitive and neurological disorders.[4][5][6] However, its clinical development was halted due to cardiac side effects, specifically QT prolongation.[5][7] Consequently, this compound is now primarily utilized as a tool compound in preclinical research.[5][7]
Comparative Data
The following tables summarize the key pharmacological data for A-349821 and this compound, facilitating a direct comparison of their properties.
Table 1: In Vitro Binding Affinities (pKi)
| Compound | Human H3 Receptor | Rat H3 Receptor | Selectivity |
| A-349821 | 8.8[8] | 9.4[8] | High selectivity over H1, H2, and H4 receptors[8] |
| This compound | 9.4 - 9.5[4][6] | 8.9[4][6] | Over 1000-fold selective versus human H1, H2, and H4 receptors[6] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Species | Potency (pKb / pA2 / pEC50) |
| A-349821 | cAMP Formation (Antagonist) | Human | 8.2[8] |
| cAMP Formation (Antagonist) | Rat | 8.1[8] | |
| [35S]GTPγS Binding (Antagonist) | Human | 9.3[8] | |
| [35S]GTPγS Binding (Antagonist) | Rat | 8.6[8] | |
| [35S]GTPγS Binding (Inverse Agonist) | Human | 8.6[8] | |
| [35S]GTPγS Binding (Inverse Agonist) | Rat | 9.1[8] | |
| Guinea Pig Ileum Contraction (Antagonist) | Guinea Pig | 9.5 (pA2)[8] | |
| [3H]-Histamine Release (Antagonist) | Rat | 9.2[8] | |
| This compound | cAMP Formation (Antagonist) | Human | 7.9[6] |
| cAMP Formation (Antagonist) | Rat | 7.6[6] | |
| [35S]GTPγS Binding (Antagonist) | Human | 9.0[6] | |
| [35S]GTPγS Binding (Antagonist) | Rat | 8.3[6] | |
| [35S]GTPγS Binding (Inverse Agonist) | Human | 8.2[6] | |
| [35S]GTPγS Binding (Inverse Agonist) | Rat | 8.9[6] | |
| Guinea Pig Ileum Contraction (Antagonist) | Guinea Pig | 8.7 (pA2)[6] | |
| [3H]-Histamine Release (Antagonist) | Rat | 7.7[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize A-349821 and this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compounds for the H3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human or rat H3 receptors, or from brain tissue endogenously expressing the receptor (e.g., rat cerebral cortex).
-
Incubation: Membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine or [3H]A-349821) and varying concentrations of the unlabeled competitor compound (A-349821 or this compound).[9]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
Objective: To assess the antagonist and inverse agonist activity of the compounds.
General Protocol:
-
Membrane Preparation: Similar to binding assays, membranes expressing the H3 receptor are used.
-
Incubation: Membranes are incubated with GDP, the test compound, and [35S]GTPγS. To measure antagonist activity, a known H3 receptor agonist (e.g., (R)-α-methylhistamine) is also included.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS via filtration.
-
Quantification: Radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC50 for inverse agonist activity or the Kb for antagonist activity.
Visualizations
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As an autoreceptor, it also inhibits histamine synthesis and release. As a heteroreceptor, it modulates the release of other neurotransmitters.
Caption: H3 receptor signaling pathway.
Experimental Workflow for Comparing H3 Receptor Ligands
The following diagram illustrates a typical workflow for the preclinical comparison of two H3 receptor ligands like A-349821 and this compound.
Caption: Workflow for comparing H3 receptor ligands.
Conclusion
Both A-349821 and this compound are potent and selective non-imidazole H3 receptor antagonists/inverse agonists that serve as valuable tools in neuroscience research. A-349821 offers the distinct advantage of being available as a radioligand for in vivo receptor occupancy studies, which is crucial for correlating drug exposure with target engagement and pharmacological effects.[1][2][3] While this compound has demonstrated broad preclinical efficacy, its known cardiac liability necessitates careful consideration and makes it unsuitable for clinical development, though it remains a useful compound for preclinical investigations into the therapeutic potential of H3 receptor modulation.[5][7] The choice between these two compounds will ultimately depend on the specific aims of the research, with A-349821 being particularly well-suited for studies requiring in vivo receptor occupancy measurements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound|H3 Receptor Antagonist|For Research [benchchem.com]
- 8. Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of ABT-239
For researchers and scientists in the dynamic field of drug development, the lifecycle of a compound extends beyond its experimental use. The proper disposal of research chemicals like ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist, is a critical final step that ensures laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for laboratory chemical waste provide a clear and safe path forward.
Core Principle: Treat as Hazardous Waste
In the absence of specific data to the contrary, all research chemicals should be treated as hazardous waste. This cautious approach minimizes risk to personnel and the environment. Under no circumstances should this compound be disposed of down the sink or in regular trash.[1][2][3][4] Evaporation is also not an acceptable method of disposal.[1][3]
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe and compliant disposal of this compound. This protocol is based on general guidelines from leading research institutions and safety organizations.
1. Segregation of Waste:
Proper segregation is the foundation of safe chemical waste management.[5]
-
Solid Waste: Collect solid forms of this compound, such as unused powder, in a designated, compatible container.[6] Chemically contaminated lab supplies, including gloves, absorbent paper, and pipette tips, should be double-bagged in clear plastic bags and treated as hazardous waste.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[3][4] Do not mix with other incompatible waste streams. For instance, acids and bases should always be stored separately.[5][7]
-
Sharps: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[3][6]
2. Containerization:
The choice of container is crucial to prevent leaks and reactions.
-
Compatibility: Waste containers must be made of a material that is compatible with the chemical. For a compound like this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for liquid waste.[5]
-
Condition: Ensure containers are in good condition with no cracks or deterioration and have a secure, tightly fitting screw cap.[5][7]
-
Headspace: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[7]
3. Labeling:
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Content Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4][8] If it is a solution, list all components and their approximate concentrations.
-
Hazard Identification: Indicate the potential hazards (e.g., toxic, flammable). If the specific hazards of this compound are not fully known, it is prudent to handle it with a high degree of caution.
4. Storage:
Proper storage of hazardous waste is critical to prevent accidents in the laboratory.
-
Designated Area: Store waste in a designated "Satellite Accumulation Area" (SAA) that is near the point of generation and under the control of laboratory personnel.[6][7][8]
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks.[6]
-
Segregation: Store incompatible waste streams separately within the SAA.[5][7]
5. Disposal:
The final step is to arrange for the removal of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management service.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS office directly.[8]
-
Timely Removal: Do not let waste accumulate. Regulations often specify maximum accumulation times. For example, containers should be removed within three days of being full, and partially filled containers may have a maximum storage time of one year.[7]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound can be visualized as follows:
By adhering to these established protocols, researchers can ensure that the final chapter of their work with this compound is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in responsible laboratory practice.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of ABT-239: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of research outcomes. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Essential Safety and Handling at a Glance
All personnel must be thoroughly trained on the procedures outlined in this document before handling this compound. This compound is for research use only and is not intended for human or therapeutic use.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when working with this compound to prevent accidental exposure. The following PPE is required at all times in the laboratory where this compound is handled:
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat must be worn and fully fastened. Consider a disposable gown for procedures with a higher risk of contamination.
-
Respiratory Protection: In situations where aerosols or dust may be generated, such as when weighing or dissolving the solid compound, a properly fitted NIOSH-approved respirator is required.
Engineering Controls
-
Ventilation: All work with this compound, particularly with the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Data Point | Value |
| Molecular Formula | C₂₂H₂₂N₂O |
| Molecular Weight | 330.42 g/mol [1][2] |
| CAS Number | 460746-46-7[1][2] |
| Purity | ≥99% (typical) |
| Solubility | Soluble in DMSO |
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Strict adherence to the following operational and disposal protocols is essential for mitigating risks associated with the handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is typically -20°C for long-term stability.[2]
Preparation of Solutions
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure.
-
Dissolving: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] Add the solvent slowly to the compound in a fume hood. Sonication can be used to aid dissolution.
Spills and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste. Dispose of all waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal.
Experimental Protocols: Methodologies for Key Experiments
The following provides a generalized methodology for a typical in vivo experiment involving this compound, based on published literature. Researchers should adapt this protocol to their specific experimental design.
In Vivo Administration of this compound in a Rodent Model
-
Animal Acclimation: Acclimate animals to the housing conditions for a minimum of one week prior to the experiment.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For intraperitoneal (i.p.) injection, the stock solution may be further diluted in a vehicle such as saline or corn oil. The final concentration of DMSO in the dosing solution should be minimized to avoid vehicle effects.
-
-
Dosing:
-
Administer this compound via the desired route (e.g., intraperitoneal injection). Dosages in preclinical studies have ranged from 0.1 to 10 mg/kg.[3]
-
A vehicle-only control group should be included in the experimental design.
-
-
Behavioral or Physiological Assessment: Conduct the planned behavioral tests or physiological measurements at the appropriate time points following administration.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and procedures involved, the following diagrams are provided.
Caption: Antagonistic action of this compound on the presynaptic histamine H3 autoreceptor.
Caption: A generalized workflow for in vivo experiments using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
